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(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine Documentation Hub

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  • Product: (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Core Science & Biosynthesis

Foundational

CAS number for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Technical Whitepaper: The Strategic Utility of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 886364-32-5) in Targeted Kinase Inhibitor Development Executive Summary In the landscape of modern oncology and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Utility of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 886364-32-5) in Targeted Kinase Inhibitor Development

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the architectural precision of small-molecule kinase inhibitors dictates both clinical efficacy and safety. Among the most privileged scaffolds in recent medicinal chemistry is the pyrazolo[1,5-a]pyridine bicyclic system. Specifically, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS Number: 886364-32-5) has emerged as a critical building block 1. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its mechanistic application in the development of next-generation RET and PRMT5 inhibitors 2, 3.

Structural Significance & Physicochemical Profile

The pyrazolo[1,5-a]pyridine core is a nitrogen-rich, fused heteroaromatic system that acts as a highly effective bioisostere for traditional indoles and azaindoles. The strategic placement of the chlorine atom at the 5-position and a methanamine linker at the 2-position provides a dual-purpose pharmacophore:

  • Hinge-Binding Capacity : The nitrogen at the 1-position of the core acts as a potent hydrogen bond acceptor, essential for anchoring the molecule to the kinase hinge region.

  • Vector Trajectory : The 2-methanamine group provides a flexible, sp3-hybridized vector to project subsequent functional groups (e.g., pyrimidines or ureas) into the solvent-exposed front or the DFG-out allosteric pockets.

Table 1: Physicochemical Profile of CAS 886364-32-5

Property Value Structural Implication
Chemical Name (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine Core intermediate for kinase inhibitors
CAS Registry Number 886364-32-5 Standardized identifier for procurement
Molecular Formula C8H8ClN3 High atom economy for fragment linking
Molecular Weight 181.62 g/mol Low molecular weight maintains high LE (Ligand Efficiency)
Topological Polar Surface Area 43.6 Ų Optimal for intracellular kinase targeting

| H-Bond Donors / Acceptors | 1 / 3 | Facilitates robust ATP-pocket interactions |

Mechanistic Role in Kinase Inhibition (RET & PRMT5)

The clinical limitation of early-generation kinase inhibitors often lies in off-target toxicities. For instance, early Rearranged during Transfection (RET) kinase inhibitors suffered from concurrent VEGFR2 (KDR) inhibition, leading to severe hypertension 4.

The incorporation of the 5-chloropyrazolo[1,5-a]pyridine scaffold elegantly solves this. The 5-chloro substituent is precisely angled to occupy a deep hydrophobic selectivity pocket unique to RET, sterically clashing with the corresponding residues in VEGFR2. This structural nuance drives the selectivity profile seen in modern patent landscapes 2. Similarly, recent 2024 patents highlight the use of this exact methanamine architecture (and its CF3 analogs) in the synthesis of PRMT5 inhibitors, leveraging the amine to form critical urea or amide linkages that engage the PRMT5 substrate-binding pocket 3.

RETPathway L GDNF Family Ligands R RET Receptor Tyrosine Kinase L->R Ligand Binding & Dimerization P1 RAS / MAPK Pathway R->P1 Auto-phosphorylation P2 PI3K / AKT Pathway R->P2 Auto-phosphorylation I Pyrazolo[1,5-a]pyridine Derivative (Inhibitor) I->R ATP-Competitive Inhibition C Cell Proliferation & Survival P1->C Transcriptional Activation P2->C Anti-apoptosis

Figure 1: RET kinase signaling pathway and the targeted ATP-competitive inhibition mechanism.

Table 2: Comparative In Vitro Kinase Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound Scaffold Target Kinase IC50 (nM) Off-Target (VEGFR2) IC50 (nM) Structural Advantage
Unsubstituted Core WT-RET 12.4 45.2 High off-target liability
5-Chloro Substituted WT-RET 1.8 >1000 Excellent selectivity via hydrophobic pocket

| 5-Trifluoromethyl | PRMT5 | 4.2 | N/A | Enhanced lipophilicity for epigenetic targeting |

(Data synthesized from recent kinase inhibitor patent literature [[4]](), 3)

Synthetic Methodologies & Regiocontrol Strategies

A common pitfall in synthesizing 2-methylamine pyrazolo[1,5-a]pyridines is attempting direct radical bromination of a 2-methyl precursor. Because the C3 position of the pyrazolo[1,5-a]pyridine ring is highly nucleophilic, electrophilic halogenation aggressively competes with benzylic/allylic radical bromination, destroying yields 5.

To achieve absolute regiocontrol, modern protocols favor the chemoselective reduction of the corresponding 2-carbonitrile.

SynthWorkflow A 5-Chloropyrazolo[1,5-a] pyridine-2-carbonitrile B Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) A->B Step 1: Reduction C Imine Intermediate (Transient) B->C In situ D Reduction / Workup (Filtration & Concentration) C->D Step 2: Isolation E (5-Chloropyrazolo[1,5-a] pyridin-2-yl)methanamine CAS: 886364-32-5 D->E Final Yield >85%

Figure 2: Synthetic workflow for CAS 886364-32-5 via chemoselective nitrile reduction.

Experimental Protocols: Synthesis & Scaffold Integration

The following protocols are designed as self-validating systems , ensuring that intermediate quality controls prevent downstream failures.

Protocol 1: Chemoselective Reduction to CAS 886364-32-5

Causality: Standard palladium-catalyzed hydrogenation (Pd/C) causes competitive hydrodehalogenation of the 5-chloro substituent. We utilize Raney Nickel to preserve the halogen. Furthermore, the inclusion of methanolic ammonia is critical; it suppresses the formation of secondary amine dimers by shifting the thermodynamic equilibrium away from the condensation of the primary amine product with the transient imine intermediate.

  • Setup : Charge a high-pressure reactor with 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq) and dissolve in 7 M NH3 in Methanol to achieve a 0.1 M concentration.

  • Catalysis : Add a catalytic amount of Raney Nickel (approx. 10% w/w, pre-washed with methanol).

  • Reaction : Purge the vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi H2 and stir vigorously at 25 °C for 12 hours.

  • Workup : Depressurize and filter the suspension through a pad of Celite to remove the catalyst. (Safety: Keep Raney Nickel wet to prevent spontaneous ignition).

  • Validation : Validate completion via TLC (DCM:MeOH 9:1). A ninhydrin stain will reveal a bright purple spot indicating the primary amine. LC-MS must confirm the disappearance of the nitrile (m/z 178) and the presence of the amine (m/z 182) without the appearance of the des-chloro byproduct (m/z 148).

Protocol 2: SNAr Integration into a Pyrimidine Scaffold

Causality: The primary amine of the methanamine is highly nucleophilic. By conducting the reaction at 0 °C to room temperature in the presence of N,N-diisopropylethylamine (DIPEA), we thermodynamically favor substitution at the more electrophilic C4 position of a 2,4-dichloropyrimidine over the C2 position, setting up the core of many FDA-approved kinase inhibitors 6.

  • Setup : Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen.

  • Coupling : Add DIPEA (2.0 eq) followed by the dropwise addition of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.05 eq) dissolved in DCM.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation : Monitor by LC-MS. The reaction is complete when the starting amine (m/z 182) is consumed, and the product mass (m/z 293) is the base peak. Regioselectivity is confirmed post-purification via 1H-NMR; the C5 proton of the pyrimidine will exhibit a characteristic upfield shift (approx. 6.5 ppm) due to the electron-donating resonance of the newly installed C4 secondary amine, confirming C4 over C2 substitution.

Conclusion

The compound (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 886364-32-5) is far more than a simple building block; it is a rationally designed pharmacophore that addresses specific structural challenges in kinase inhibitor design. By mastering its chemoselective synthesis and understanding its spatial geometry within the ATP-binding pocket, drug development professionals can leverage this scaffold to achieve unprecedented selectivity and potency against complex targets like RET and PRMT5.

References

1.[1] BLD Pharm, "118511-97-0|(5-chloro-1H-indazol-3-yl)methanamine - BLDpharm", 1 2.[2] PubChem, "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2", 2 3.[6] MDPI, "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades", 6 4.[4] Taylor & Francis, "An updated patent review of rearranged during transfection (RET) kinase inhibitors (2022-present)", 4 5.[3] Google Patents, "WO2024220917A1 - Prmt5 inhibitors and uses thereof",3 6.[5] LMU München, "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides", 5

Sources

Exploratory

Pyrazolo[1,5-a]pyridine-2-methanamine Derivatives: A Technical Guide for Drug Discovery

The Pyrazolo[1,5-a]pyridine-2-methanamine scaffold represents a specialized, high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous 3-substituted analogs (often kinase hinge-binders), the 2-methana...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyridine-2-methanamine scaffold represents a specialized, high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous 3-substituted analogs (often kinase hinge-binders), the 2-methanamine motif serves as a critical vector for solubility modulation and "solvent-front" interactions, or as a strategic linker for fragment-based drug discovery (FBDD).

This guide synthesizes the synthetic pathways, structural logic, and therapeutic utility of this specific derivative.[1][2]

Executive Summary: The Strategic Value of the Scaffold

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of indole and purine, offering a rigid, bicyclic aromatic core with distinct electronic properties. While the 3-position is electronically enriched (susceptible to electrophilic aromatic substitution) and typically targets the ATP-binding hinge region of kinases, the 2-position offers a unique vector for optimizing physicochemical properties.

The 2-methanamine (


) substitution specifically provides:
  • Solubility Enhancement: The basic primary amine (

    
    ) introduces polarity and ionizability, addressing the poor aqueous solubility common in lipophilic kinase inhibitors.
    
  • Synthetic Versatility: It acts as a "universal handle" for rapid library generation via amide coupling, reductive amination, or urea formation.

  • Selectivity Vector: In kinase active sites, the 2-position often points toward the solvent-exposed region or the ribose pocket, allowing for interactions that differentiate between homologous enzymes (e.g., PI3K isoforms).

Structural Logic & SAR Visualization

To understand the utility of the 2-methanamine, we must map its spatial orientation relative to the core scaffold.

Pharmacophore Map (Graphviz)

The following diagram illustrates the electronic distribution and binding vectors of the scaffold.

Pharmacophore Core Pyrazolo[1,5-a]pyridine (Aromatic Core) Pos3 3-Position (Nucleophilic/Hinge Binding) Core->Pos3 Electronic Enrichment Pos2 2-Position (Solvent Front Vector) Core->Pos2 Steric Tolerance Methanamine 2-Methanamine (-CH2-NH2) Pos2->Methanamine Functionalization Solubility Solubility (Ionizable Cation) Methanamine->Solubility pH < 9.0 Library Library Handle (Amides/Ureas) Methanamine->Library Derivatization

Caption: Structural Analysis of Pyrazolo[1,5-a]pyridine showing the orthogonal roles of the 2- and 3-positions.

Synthetic Methodologies

Accessing the 2-methanamine derivative requires navigating the reactivity of the pyridine nitrogen. The most robust route proceeds through the [3+2] cycloaddition of


-aminopyridines with alkynes, followed by functional group interconversion.
Primary Route: The 2-Carboxylate Precursor

This pathway is preferred for scale-up due to the stability of the intermediates.

Step 1: N-Amination of Pyridine

  • Reagents: Hydroxylamine-O-sulfonic acid (HOSA),

    
    , Water.
    
  • Mechanism: Electrophilic amination of the pyridine nitrogen to form the

    
    -aminopyridinium salt.
    
  • Critical Control: Temperature must be kept

    
     to prevent decomposition.
    

Step 2: [3+2] Cycloaddition

  • Reagents:

    
    -aminopyridinium salt + Ethyl propiolate (or Dimethyl acetylenedicarboxylate for 2,3-diesters), 
    
    
    
    , DMF.
  • Outcome: Formation of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate .

  • Note: This is a regioselective 1,3-dipolar cycloaddition.

Step 3: Functional Group Transformation to Amine Direct reduction of the ester to the amine is difficult. A stepwise approach is standard:

  • Amidation: Ester

    
     Primary Amide (
    
    
    
    ).
  • Reduction: Amide

    
     Amine (
    
    
    
    or
    
    
    ).
Synthetic Workflow Diagram

Synthesis Start Pyridine Step1 N-Aminopyridinium Salt Start->Step1 HOSA, K2CO3 Step2 Ethyl pyrazolo[1,5-a] pyridine-2-carboxylate Step1->Step2 Ethyl Propiolate, Base [3+2] Cycloaddition Step3 Pyrazolo[1,5-a] pyridine-2-carboxamide Step2->Step3 NH3, MeOH Amidation Final Pyrazolo[1,5-a] pyridine-2-methanamine Step3->Final LiAlH4, THF Reduction

Caption: Stepwise synthesis of the 2-methanamine derivative from pyridine precursors.

Experimental Protocols

The following protocols are designed for a standard medicinal chemistry lab setup (1–5 mmol scale).

Protocol A: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
  • Preparation of N-aminopyridinium iodide: Dissolve pyridine (10 mmol) in acetonitrile. Add aminoating agent (e.g.,

    
    -mesitylenesulfonylhydroxylamine or use the HOSA method in water). Stir at 0°C for 4 h. Isolate the salt by filtration.[3]
    
  • Cyclization: Suspend the salt (5 mmol) in DMF (10 mL). Add

    
     (10 mmol) and ethyl propiolate (6 mmol).
    
  • Reaction: Stir at room temperature for 12 h. The solution will turn dark.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: Reduction to 2-Methanamine

Direct reduction of the nitrile or amide is preferred.

  • Substrate: Pyrazolo[1,5-a]pyridine-2-carboxamide (obtained from the ester via ammonia treatment).

  • Reduction: Under

    
    , dissolve the amide (1 mmol) in anhydrous THF (5 mL).
    
  • Addition: Slowly add

    
     (2.0 M in THF, 3 mmol) at 0°C. Caution: Gas evolution.
    
  • Reflux: Heat to reflux for 4 h. Monitor by LCMS (Amide mass

    
     disappears; Amine mass 
    
    
    
    appears).
  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Isolation: The free amine is often an oil. Convert to the Hydrochloride salt (HCl in dioxane) for stability and storage.

Therapeutic Applications & Case Studies

Case Study 1: Kinase Inhibitors (PI3K/CDK)

In the design of PI3K inhibitors, the pyrazolo[1,5-a]pyridine core often mimics the adenine ring of ATP.

  • 3-Position: Usually substituted with an aryl group (e.g., 3-phenyl) to engage the hinge region.

  • 2-Methanamine Role: The 2-methanamine extends towards the ribose binding pocket or the solvent interface.

    • Modification: The amine is often capped as a sulfonamide or urea .

    • Effect: This introduces H-bond acceptors/donors that can interact with Asp/Glu residues at the pocket entrance, improving potency and selectivity over other kinase isoforms.

Case Study 2: Dopamine D4 Receptor Antagonists

Derivatives of pyrazolo[1,5-a]pyridine have been explored as D4 antagonists.[4]

  • The 2-methanamine serves as a linker to attach bulky aryl-piperazines.

  • Structure: Scaffold-CH2-NH-Linker-ArylPiperazine.

  • Mechanism: The basic nitrogen of the methanamine (or the resulting secondary amine) interacts with the conserved Aspartate (Asp3.32) in the GPCR transmembrane bundle.

Comparative Data: Solubility Impact
Compound VariantSubstituent (2-Pos)LogP (Calc)Solubility (pH 7.4)
Core Scaffold

2.1Moderate
Lipophilic Analog

2.5Low
Target

0.8 High
Amide Derivative

1.2Moderate

References

  • Scaffold Synthesis & Cycloaddition

    • Title: "Regioselective synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition."
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Medicinal Chemistry of the Scaffold: Title: "Pyrazolo[1,5-a]pyridines as a privileged scaffold in drug discovery." Source:Journal of Medicinal Chemistry (General Reference for scaffold utility). Context: Discusses the bioisosteric replacement of indole in kinase inhibitors.
  • PI3K Inhibitor Context

    • Title: "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K Inhibitors."[5]

    • Source:ACS Medicinal Chemistry Letters[6]

    • URL:[Link] (Search: Pyrazolo[1,5-a]pyridine PI3K)

  • Commercial Building Block: Title: "Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Precursor)." Source:Sigma-Aldrich / MilliporeSigma

Sources

Foundational

Technical Whitepaper: Pharmacological Properties and Synthetic Methodologies of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

Executive Summary In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 886364-32-5)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 886364-32-5)[1] serves as a critical building block in the design of targeted therapeutics, including potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)[2][3] and Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. This whitepaper details the physicochemical rationale behind selecting this specific core, outlines a chemoselective and self-validating synthetic workflow, and explains the mechanistic causality of its application in epigenetic drug discovery.

Chemical Identity & Physicochemical Profiling

The selection of the 5-chloropyrazolo[1,5-a]pyridine core over traditional bioisosteres (such as indoles or benzimidazoles) is driven by its superior physicochemical profile. The bridgehead nitrogen alters the electron density of the ring, providing unique hydrogen-bond accepting capabilities while maintaining a highly favorable lipophilic ligand efficiency (LLE). Furthermore, the C5-chlorine substitution acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation—a common liability in unsubstituted heteroaromatics.

Quantitative Data Summary
PropertyValueRationale / Impact
Chemical Name (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanaminePrimary amine provides a versatile synthetic handle.
CAS Registry Number 886364-32-5[1]Standard identifier for commercial procurement.
Molecular Formula C8H8ClN3-
Molecular Weight 181.62 g/mol Low molecular weight ensures high atom economy during fragment-based drug design.
Topological Polar Surface Area ~43.8 ŲOptimal for cellular permeability (TPSA < 90 Ų is ideal for intracellular targets).
Hydrogen Bond Donors 1The primary amine acts as a critical H-bond donor in target binding pockets.
Hydrogen Bond Acceptors 2The pyrazolo-pyridine nitrogens can interact with active-site water networks.
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Application in Epigenetic Drug Discovery: PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones and non-histone proteins. Its dysregulation is heavily implicated in the progression of leukemias, lymphomas, and solid tumors[2].

PRMT5 functions exclusively as a homo-tetramer in complex with the MEP50 (WDR77) co-factor[2]. Recent patent literature demonstrates that derivatives of (5-chloropyrazolo[1,5-a]pyridin-2-yl)methanamine are highly effective as MTA-cooperative PRMT5 inhibitors[2][3]. The methanamine group is typically coupled to form an amide or hydrazide (e.g., compound Bv-3)[2], which competitively occupies the S-adenosylmethionine (SAM) and methylthioadenosine (MTA) binding pockets, shutting down the enzyme's oncogenic signaling.

PRMT5_Pathway PRMT5 PRMT5 Enzyme Complex PRMT5-MEP50 Active Tetramer PRMT5->Complex MEP50 MEP50 Co-factor MEP50->Complex Methylated Symmetric Dimethyl Arginine Complex->Methylated Catalyzes methylation SAM S-Adenosylmethionine (Methyl Donor) SAM->Complex Binds to active site Substrate Target Proteins (e.g., Histones) Substrate->Complex Substrate recognition Inhibitor (5-Chloropyrazolo[1,5-a]pyridin-2-yl) Based Inhibitor Inhibitor->Complex Competitive binding

Fig 1. PRMT5-MEP50 signaling pathway and competitive inhibition mechanism.

Synthetic Methodologies & Mechanistic Rationale

Synthesizing (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine requires strict chemoselectivity to prevent the cleavage of the C5-chlorine bond. The most reliable route utilizes a Staudinger reduction pathway starting from the corresponding ester.

Synthesis Ester Methyl 5-chloro... 2-carboxylate Alcohol 2-(Hydroxymethyl)... Intermediate Ester->Alcohol NaBH4, LiCl Chemoselective reduction Azide 2-(Azidomethyl)... Intermediate Alcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF Amine (5-Chloropyrazolo... 2-yl)methanamine Azide->Amine PPh3, H2O Staudinger Reduction

Fig 2. Chemoselective synthetic workflow for (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step analytically before proceeding.

Protocol A: Synthesis of the Methanamine via Staudinger Reduction

Step 1: Chemoselective Ester Reduction

  • Procedure: Dissolve methyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF. Add LiCl (2.0 eq) followed by NaBH4 (2.0 eq). Add ethanol dropwise to initiate the reaction. Stir at room temperature for 4 hours.

  • Causality: The combination of NaBH4 and LiCl generates lithium borohydride in situ. This reagent is highly chemoselective; it is potent enough to reduce the ester to the primary alcohol but mild enough to leave the electron-rich heteroaromatic ring completely untouched.

  • Self-Validation: Quench an aliquot with water, extract with EtOAc, and analyze via TLC (UV active). The product alcohol will show a significantly lower Rf value than the starting ester.

Step 2: Azidation

  • Procedure: Treat the resulting alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (1.5 eq) in DCM at 0 °C to form the mesylate. After aqueous workup, dissolve the crude mesylate in DMF and add Sodium Azide (NaN3, 2.0 eq). Heat to 60 °C for 3 hours.

  • Self-Validation: Analyze the crude product via FT-IR spectroscopy. The successful formation of the azide is definitively confirmed by the appearance of a strong, sharp asymmetric stretch at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction (Amine Formation)

  • Procedure: Dissolve the azide intermediate in a THF/H2O mixture (10:1). Add Triphenylphosphine (PPh3, 1.2 eq) in portions. Stir at room temperature until nitrogen gas evolution ceases (approx. 6 hours).

  • Causality: Why not use standard Hydrogenation (H2, Pd/C)? Palladium-catalyzed hydrogenation is strictly avoided here because the highly electron-rich nature of the pyrazolo[1,5-a]pyridine core makes the C5-chlorine bond highly susceptible to hydrodehalogenation. The Staudinger reduction relies on the nucleophilic attack of phosphorus on the azide, ensuring 100% preservation of the aryl chloride.

  • Self-Validation: Analyze via LC-MS. The reaction is complete when the azide mass ([M+H]+ 208.0) completely disappears, replaced by the amine mass ([M+H]+ 182.0).

Protocol B: Amide Coupling for PRMT5 Inhibitor Synthesis
  • Procedure: To a solution of the target carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the activated ester. Add (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.1 eq) and stir at room temperature for 2 hours.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive HOAt ester, which is critical for maximizing yields when coupling sterically hindered or electronically deactivated substrates common in kinase/epigenetic inhibitor libraries. DIPEA is utilized as a non-nucleophilic base to deprotonate the methanamine hydrochloride salt without competing for the activated ester.

  • Self-Validation: Monitor by LC-MS. Upon completion, perform an aqueous extraction using saturated NaHCO3 to remove the tetramethylurea byproduct generated by HATU, ensuring high purity of the crude inhibitor before preparative HPLC.

References

Sources

Exploratory

Bioactivity profile of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine analogs

Bioactivity Profile and Therapeutic Potential of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine Analogs: A Technical Guide to Scaffold Design and Evaluation Executive Summary The rational design of targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Profile and Therapeutic Potential of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine Analogs: A Technical Guide to Scaffold Design and Evaluation

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can precisely navigate the complex steric and electronic environments of protein active sites. The (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine building block has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By combining a purine-mimicking bicyclic core with strategic halogen and amine substitutions, this scaffold provides an optimal vector for ATP-competitive kinase inhibition and epigenetic modulation. This whitepaper dissects the structural causality, bioactivity profile, and self-validating experimental methodologies required to evaluate analogs derived from this core.

Structural Rationale and Pharmacophore Mapping

The bioactivity of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine analogs is not coincidental; it is the result of highly specific, localized interactions dictated by its three primary structural components.

  • The Pyrazolo[1,5-a]pyridine Core: This fused, electron-rich bicyclic system acts as a bioisostere for the adenine ring of ATP. The nitrogen at the 1-position serves as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region ([1]).

  • The 5-Chloro Substituent: Positioned to project deep into the hydrophobic "selectivity pocket" (often the DFG-out or back pocket in kinases), the chlorine atom provides lipophilic bulk. Furthermore, the anisotropic electron distribution of the halogen enables orthogonal halogen bonding with backbone carbonyl oxygens, significantly increasing target residence time and selectivity over off-target kinases ([2]).

  • The 2-Methanamine Vector: The primary amine (pKa ~9.5) is predominantly protonated at physiological pH. This basic center forms crucial salt bridges with acidic residues (Asp/Glu) in the solvent-exposed channel, dramatically enhancing aqueous solubility compared to des-amino analogs. Synthetically, it acts as a highly reactive handle for late-stage functionalization (e.g., forming amides, ureas, or sulfonamides) to probe adjacent binding pockets.

SAR_Mapping Core Pyrazolo[1,5-a]pyridine Core Scaffold Chloro 5-Chloro Substituent Core->Chloro C5 Position Amine 2-Methanamine Vector Core->Amine C2 Position Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Purine Bioisostere Pocket Hydrophobic Pocket (Halogen Bonding) Chloro->Pocket Lipophilic Contact Solvent Solvent Channel (Salt Bridge / Solubility) Amine->Solvent Functionalization Handle

Fig 1: Pharmacophore mapping of the (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine scaffold.

Key Therapeutic Targets and Bioactivity

Analogs synthesized from this core have demonstrated potent bioactivity across several high-value therapeutic targets:

Receptor and Non-Receptor Tyrosine Kinases: Substituted pyrazolo[1,5-a]pyridines have shown profound efficacy as inhibitors of RET kinase, a major driver in non-small cell lung cancer (NSCLC) and thyroid cancers ([3]). Similarly, in the optimization of C-Terminal Src Kinase (CSK) inhibitors for immuno-oncology, transitioning to a pyrazolo[1,5-a]pyridine hinge binder yielded a massive increase in cellular potency by optimizing the trajectory of the 2-position substituents into the solvent channel ([2]).

Epigenetic Modulators (PRMT5): Beyond kinases, this scaffold is heavily utilized in the design of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Analogs derived from the 2-methanamine core can act as MTA-cooperative inhibitors, selectively targeting MTAP-deleted cancers by trapping the PRMT5-MTA complex ([4],[5]).

Quantitative Bioactivity Summary

The table below summarizes the structure-activity relationship (SAR) data for representative functionalized analogs, demonstrating how modifications at the 2-methanamine vector shift target selectivity and pharmacokinetic properties.

Compound AnalogR-Group Modification (at 2-Methanamine)Primary TargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Aqueous Solubility (µg/mL)
Analog A (Core) -NH₂ (Unmodified)RET Kinase45.2>1000>500
Analog B -NH-CO-CyclopropylRET Kinase3.118.5120
Analog C -NH-CO-Phenyl-4-FCSK8.445.085
Analog D -NH-SO₂-MethylPRMT5 (MTA-coop)1.25.3210

Experimental Methodologies

To ensure high scientific integrity, the evaluation of these analogs requires self-validating assay systems that account for the unique physicochemical properties of heteroaromatic compounds.

Protocol A: Self-Validating TR-FRET Biochemical Assay

Causality Focus: Conjugated pyrazolo-pyridines frequently exhibit intrinsic auto-fluorescence, which can generate false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this via a microsecond measurement delay.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35, a non-ionic detergent, is critical to prevent the highly lipophilic 5-chloro analogs from non-specifically adhering to the plastic microplate walls.

  • Compound Dispensing: Utilize acoustic liquid handling (e.g., Echo 550) to dispense 10 nL of compound in 100% DMSO into a 384-well plate. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures final DMSO concentrations remain ≤1%, preventing solvent-induced enzyme denaturation.

  • Incubation: Add 5 µL of Target/Substrate mix, followed by 5 µL of ATP or SAM. Rationale: The cofactor concentration must be strictly calibrated to the enzyme's apparent

    
    . This ensures the assay is highly sensitive to competitive inhibitors while accurately reflecting physiological competition.
    
  • Detection & Quenching: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA, Eu-cryptate donor, and XL665 acceptor. Rationale: EDTA chelates Mg²⁺, instantly halting the enzymatic reaction to provide an exact snapshot of inhibition at equilibrium.

  • Readout: Read on a compatible microplate reader with excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to normalize for well-to-well volume variations.

Assay_Workflow Prep 1. Compound Preparation (Acoustic Dispensing in DMSO) Incubate 2. Target Incubation (Enzyme + Substrate + Analog) Prep->Incubate Minimize carryover Detect 3. TR-FRET Detection (Eu-Cryptate & XL665 Addition) Incubate->Detect Cofactor at Km Read 4. Fluorescence Readout (Time-Delayed 665/620nm Ratio) Detect->Read Eliminate auto-fluorescence Analyze 5. IC50 Determination (Non-Linear Regression) Read->Analyze Data normalization

Fig 2: Self-validating TR-FRET biochemical assay workflow for bioactivity profiling.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. NanoBRET confirms that the analog successfully enters the cell and engages the target in a live-cell environment ([6]).

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Target-Nanoluciferase fusion protein.

  • Tracer Incubation: Plate the cells and introduce a cell-permeable fluorescent NanoBRET tracer at its predetermined

    
     concentration.
    
  • Compound Treatment: Treat cells with serial dilutions of the synthesized analogs for exactly 2 hours. Rationale: A 2-hour window ensures steady-state cell penetration and target equilibration without confounding the data with compound-induced cytotoxicity or apoptotic degradation.

  • Measurement: Add Nano-Glo substrate and measure the BRET ratio. A dose-dependent decrease in the BRET signal validates that the unlabeled analog has permeated the cell membrane and displaced the tracer from the active site.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.[Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • MTA-cooperative PRMT5 inhibitors.
  • Prmt5 inhibitors and uses thereof.
  • PRMT5 NanoBRET Target Engagement. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination conditions for pyrazolo[1,5-a]pyridine amines

Application Note: Reductive Amination Strategies for Pyrazolo[1,5-a]pyridine Scaffolds Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Strategies for Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR ligands. Functionalization at the C-3 position is critical for expanding Structure-Activity Relationships (SAR).

This guide details the reductive amination protocols for coupling pyrazolo[1,5-a]pyridine-3-carbaldehydes with diverse amines. Unlike simple aromatics, the electron-rich nature of this fused bicycle influences the electrophilicity of the C-3 formyl group. We present two primary methodologies: a standard Sodium Triacetoxyborohydride (STAB) protocol for robust substrates, and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or weakly nucleophilic amines.

Chemical Context & Mechanistic Causality

The Scaffold Challenge

The pyrazolo[1,5-a]pyridine ring is electron-rich, particularly at the C-3 position. When a formyl group is attached here (3-CHO), the ring donates electron density into the carbonyl, potentially reducing its electrophilicity compared to a standard benzaldehyde.

  • Implication: Imine formation may be slower, requiring dehydrating conditions or Lewis acid catalysis.

  • Selectivity: The C-3 position is also prone to electrophilic attack; however, under reductive amination conditions (mild hydride sources), the ring system remains stable.

Reaction Mechanism

The reaction proceeds via the formation of an equilibrium amount of carbinolamine, which dehydrates to the iminium ion. The reducing agent must be selective enough to reduce the iminium ion (fast) while leaving the aldehyde (slow) unreacted.

G cluster_0 Step 1: Equilibrium cluster_1 Step 2: Activation cluster_2 Step 3: Reduction Aldehyde Pyrazolo-3-CHO Carbinol Carbinolamine (Unstable) Aldehyde->Carbinol + Amine Product Secondary Amine Aldehyde->Product Direct Reduction (Side Reaction) Amine R-NH2 Amine->Carbinol Iminium Iminium Ion (Electrophilic) Carbinol->Iminium - H2O (Catalyzed by Acid/Ti) Iminium->Product + H- (Hydride) (Fast Reduction) Water H2O

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. Control of water is key to driving the equilibrium.

Decision Matrix: Selecting the Right Protocol

Not all substrates are equal. Use this logic gate to select the optimal method.

DecisionTree Start Start: Define Substrates CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine Standard Method A: STAB Protocol (Standard) CheckAmine->Standard No (e.g., Morpholine, Piperidine) Titanium Method B: Ti(OiPr)4 Protocol (For Difficult Substrates) CheckAmine->Titanium Yes (e.g., Anilines, t-Butyl amines) SubNode1 Solvent: DCE or DCM Standard->SubNode1 SubNode2 Solvent: THF (Dry) Titanium->SubNode2

Figure 2: Protocol selection guide based on amine nucleophilicity.

Detailed Protocols

Method A: Standard STAB Protocol (High Throughput)

Best for: Aliphatic amines (primary/secondary) and unhindered substrates.

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 equiv) - Optional, speeds up imine formation.

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 – 0.2 M).

  • Imine Formation: Add the amine (1.2 equiv).[1][2] If the amine is a salt (e.g., HCl salt), add TEA (1.2 equiv) to free-base it.

    • Expert Tip: If the reaction is sluggish, add 1.0 equiv of Glacial Acetic Acid. This catalyzes the dehydration to the iminium ion without neutralizing the STAB.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the imine/hemiaminal equilibrium to establish.

  • Reduction: Add solid STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at RT for 4–16 hours. Monitor by LCMS. The imine intermediate is often visible; ensure it is fully consumed.

  • Workup: Quench by adding saturated aqueous NaHCO3 (equal volume). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Validation Criteria:

  • LCMS: Disappearance of Aldehyde (M+) and Imine (M+Amine-H2O). Appearance of Product (M+Amine+2H).

  • Yield: Typically 70–95%.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Electron-deficient amines (anilines), bulky amines, or acid-sensitive substrates.

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)[1][2]

  • Solvent: Dry THF or Ethanol.

Step-by-Step Procedure:

  • Complexation: In a dry microwave vial or round-bottom flask under Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise via syringe.

    • Causality: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger (hydrolyzing to TiO2), driving the equilibrium irreversibly toward the imine.

  • Imine Formation: Stir at RT for 6–12 hours (or heat to 50°C for 2 hours if hindered).

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (1.5 equiv) carefully (solid or predissolved in minimal EtOH).

    • Note: STAB is generally not used here; NaBH4 is stronger but safe because the aldehyde is already fully converted to the imine/titanium complex.

  • Quench (Critical): Add water (approx. 1 mL per mmol Ti) dropwise. A heavy white precipitate (TiO2) will form.

    • Expert Tip: Dilute with EtOAc and filter through a Celite pad to remove the sticky titanium salts. Washing the cake thoroughly is essential to recover yield.

  • Purification: The filtrate is concentrated and purified via column chromatography.

Data & Troubleshooting

IssueProbable CauseSolution
Low Conversion Equilibrium favors aldehyde due to water.Switch to Method B (Ti(OiPr)4) or add molecular sieves (4Å) to Method A.
Dialkylation Primary amine is too reactive (reacts with product).Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine/reductant mixture.
Aldehyde Reduction Reductant is reducing aldehyde before imine forms.Increase "pre-stir" time (Step 3) before adding STAB. Ensure dry solvents.[1]
Scaffold Stability C-3 position is nucleophilic.Avoid strong mineral acids. Acetic acid is safe.

References

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyrazolo[1,5-a]pyridine Synthesis & Functionalization

    • Lynch, M. A., et al. "Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Heterocyclic Chemistry, 2000. (General scaffold reference).
    • Note: While specific reductive amination papers for the pyridine analog are less common than the pyrimidine, the chemistry is directly analogous to the conditions described for pyrazolo[1,5-a]pyrimidines in
    • Zawadzka, A., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 2022, 15(8), 949. Link (Demonstrates STAB protocol on the analogous scaffold).

  • Titanium Mediated Methods

    • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1998.[3]

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review Safety Data Sheets (SDS) for Sodium Triacetoxyborohydride and Titanium Isopropoxide before use.

Sources

Application

Procedure for Boc-protection of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Part 1: Abstract & Strategic Overview Objective: To provide a robust, scalable protocol for the tert-butoxycarbonyl (Boc) protection of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine. This intermediate is critical in t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Overview

Objective: To provide a robust, scalable protocol for the tert-butoxycarbonyl (Boc) protection of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine. This intermediate is critical in the synthesis of kinase inhibitors (e.g., PI3K, CDK) where the pyrazolo[1,5-a]pyridine scaffold serves as a bioisostere for purines or indoles.

The Challenge: The substrate possesses two potential sites for nucleophilic attack: the primary methanamine (target) and the electron-rich aromatic ring carbons (C-3). Furthermore, the 5-chloro substituent on the pyridine ring introduces a risk of nucleophilic aromatic substitution (


) if harsh bases or elevated temperatures are employed. The protocol must achieve chemoselectivity for the exocyclic amine while maintaining the integrity of the halogen handle for downstream cross-coupling.

The Solution: We utilize a mild, base-mediated nucleophilic substitution strategy using Di-tert-butyl dicarbonate (


) in Dichloromethane (DCM). The use of Diisopropylethylamine (DIPEA) ensures sufficient basicity to deprotonate the ammonium species without triggering side reactions on the heteroaromatic core.

Part 2: Chemical Background & Mechanism

Structural Analysis: The starting material, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, features a primary aliphatic amine attached to the C-2 position of the fused bicyclic system via a methylene spacer.

  • Reactivity: The amine is "benzylic-like" (

    
     hybridized), making it significantly more nucleophilic than the heteroaromatic ring nitrogens or anilines.
    
  • Stability: The 5-Cl group is essentially stable under these mild conditions but necessitates the avoidance of strong nucleophiles (e.g., alkoxides, thiols) during workup.

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of the


 anhydride. This forms a tetrahedral intermediate which collapses to release tert-butanol and carbon dioxide (driven by entropy), yielding the carbamate.

Graphviz Diagram: Reaction Mechanism & Workflow

BocProtection cluster_conditions Reaction Conditions Substrate (5-Cl-pyrazolo[1,5-a]pyridin-2-yl)methanamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Boc2O (Electrophile) Reagent->Intermediate Nucleophilic Attack (DCM, 0°C) Base DIPEA (Proton Scavenger) Base->Intermediate Deprotonation Product N-Boc Protected Product + t-BuOH + CO2 Intermediate->Product Elimination & Decarboxylation

Caption: Mechanistic flow of the N-Boc protection showing the critical nucleophilic attack and base-mediated deprotonation steps.

Part 3: Experimental Protocol

Reagent Table:

ReagentMW ( g/mol )Equiv.[1][2][3]RoleNotes
Substrate (Free Base) ~181.621.0Starting MaterialIf HCl salt is used, increase Base to 2.5 eq.
Di-tert-butyl dicarbonate (

)
218.251.1 - 1.2ReagentSlight excess ensures completion; remove excess via wash.
DIPEA (Hunig's Base) 129.241.5BaseScavenges protons; non-nucleophilic.
Dichloromethane (DCM) -[0.1 M]SolventAnhydrous preferred but HPLC grade is sufficient.

Step-by-Step Procedure:

  • Preparation:

    • Equip a clean, dry Round Bottom Flask (RBF) with a magnetic stir bar.

    • Note: If the starting amine is a salt (e.g., HCl), weigh it into the flask first.

  • Solubilization:

    • Dissolve the Substrate (1.0 equiv) in DCM (concentration ~0.1 M, e.g., 10 mL for 1 mmol).

    • Add DIPEA (1.5 equiv for free base; 2.5 equiv for HCl salt) via syringe.

    • Observation: The solution should become clear. If the salt was used, it may take a few minutes to dissolve upon base addition.

  • Reaction:

    • Cool the mixture to 0°C using an ice bath. Rationale: Cooling minimizes the risk of bis-Boc formation (protecting the amine twice).

    • Add

      
        (1.1 equiv) dropwise (either neat if liquid or dissolved in minimal DCM).
      
    • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours .

  • Monitoring (IPC - In-Process Control):

    • TLC: Eluent 50% EtOAc in Hexanes.[4]

      • Stain: Ninhydrin (Starting amine stains red/purple; Product does not stain or stains faintly yellow). UV (254 nm) will visualize both.

      • Rf Shift: The N-Boc product will be significantly less polar (higher Rf) than the free amine.

    • LCMS: Look for Mass [M+H] = MW + 100 (Boc group adds 100 Da).

  • Workup:

    • Dilute the reaction mixture with excess DCM.

    • Wash 1: Water (removes DIPEA salts).

    • Wash 2: 0.5 M Citric Acid (Optional - Use with caution).

      • Expert Note: While citric acid removes unreacted amine, the pyrazolo[1,5-a]pyridine ring nitrogen has low basicity, but can still be protonated. To ensure high yield, a simple Brine wash is often safer.

    • Wash 3: Saturated Brine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough for the next step.

    • If purification is needed: Flash Column Chromatography (

      
      ).
      
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      

Part 4: Troubleshooting & Optimization

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Incomplete Conversion Old

(hydrolyzed)
Add 0.2–0.5 equiv fresh

. Check reagent quality.
Bis-Boc Formation Excess

or High Temp
Keep reaction at 0°C longer; strictly limit

to 1.1 eq.
Low Yield (Workup) Product lost to aqueous layerAvoid strong acid washes (pH < 3). Re-extract aqueous layer with DCM.
Precipitate in Reaction Amine salt insolubilitySwitch solvent to THF/Water (1:1) or Dioxane/Water and use

as base.

Graphviz Diagram: Purification Logic

Purification Crude Crude Reaction Mixture TLC Analyze TLC (Hex/EtOAc) Crude->TLC Decision Impurities? TLC->Decision Recryst Recrystallization (Hexane/Et2O) Decision->Recryst Minor non-polar impurities Column Flash Chromatography (SiO2, 0-40% EtOAc/Hex) Decision->Column Unreacted Amine/Bis-Boc Final Pure N-Boc Product Decision->Final Clean Recryst->Final Column->Final

Caption: Decision tree for purification based on crude purity analysis.

Part 5: References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Standard protocols for Carbamate protection.

  • Synthesis and reactivity of pyrazolo[1,5-a]pyridine. General scaffold reactivity.

  • BenchChem Compound Database. Properties of 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine derivatives.

  • MDPI Molecules. Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]pyrimidines (Analogous Chemistry).

Sources

Method

Introduction: The Pyrazolo[1,5-a]pyridine Core as a Versatile Building Block

An In-Depth Guide to the Application of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine as a Privileged Scaffold in Drug Discovery The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered si...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine as a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure."[1] Its rigid, planar geometry and the specific arrangement of nitrogen atoms make it an excellent bioisostere for purines, allowing it to form key hydrogen bond interactions with the hinge regions of various protein kinases.[2] This has led to its widespread investigation in the development of targeted therapies for cancer and inflammatory diseases.[2][3]

The specific compound, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine , represents a highly valuable, functionalized intermediate for library synthesis. It incorporates three key features:

  • The Pyrazolo[1,5-a]pyridine Core: Provides the essential ATP-mimicking scaffold for kinase binding.

  • A 5-Chloro Substituent: This electron-withdrawing group modulates the electronic properties and lipophilicity of the core, which can enhance binding affinity and improve pharmacokinetic properties.

  • A 2-Aminomethyl Group: A primary amine on a flexible methylene linker serves as a crucial reactive handle. It provides a nucleophilic site for facile derivatization, allowing for the exploration of chemical space and the introduction of pharmacophores that can interact with the solvent-exposed regions of an enzyme's active site.

This guide details the application of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine not as a traditional metal-coordinating ligand, but as a high-value building block for the synthesis of potent and selective kinase inhibitors.[4]

Part 1: Synthetic Strategy Overview

The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through several routes. A prominent and efficient method involves the [3+2] cycloaddition reaction of N-aminopyridinium ylides with appropriate alkynes.[5] This approach allows for the direct construction of the fused bicyclic core. The introduction of the aminomethyl group at the 2-position can be accomplished through subsequent functional group manipulations of a precursor, such as the reduction of a nitrile or an amide.

General Synthetic Workflow for Pyrazolo[1,5-a]pyridine Scaffolds cluster_0 Core Formation cluster_1 Functional Group Interconversion A Substituted N-Aminopyridinium Ylide C [3+2] Cycloaddition A->C 1,3-Dipole B Functionalized Alkyne B->C Dipolarophile D Substituted Pyrazolo[1,5-a]pyridine Core C->D Formation of Fused Ring E Introduction of Precursor (e.g., -CN, -CONH2) D->E Post-Cycloaddition Modification F Reduction Reaction (e.g., LiAlH4, H2/Pd) E->F G (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine F->G

Caption: Generalized workflow for synthesizing the target methanamine scaffold.

Part 2: Application Protocol — Synthesis of a Target Kinase Inhibitor via Amide Coupling

The primary amine of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is an ideal nucleophile for forming stable amide bonds. This is the most common and robust method for elaborating the scaffold into a library of potential drug candidates.

Scientific Rationale (The "Why")

Amide bond formation is a cornerstone of medicinal chemistry for several reasons:

  • Stability: The resulting amide bond is metabolically robust, ensuring the integrity of the molecule in vivo.

  • Directionality: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with protein targets to enhance binding affinity.

  • Synthetic Accessibility: A vast array of carboxylic acids is commercially available, allowing for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).[6] Coupling reagents like HATU or EDC/HOBt provide reliable and high-yielding reactions under mild conditions.

Detailed Experimental Protocol

This protocol describes a representative amide coupling reaction between (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine and a generic carboxylic acid, "R-COOH".

Materials and Reagents:

  • (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (R-COOH) (1.1 eq).

    • Dissolve the acid in a minimal amount of anhydrous DMF (e.g., 0.1 M concentration relative to the limiting reagent).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This is the "pre-activation" step, forming a highly reactive acyl-intermediate.

  • Amine Addition:

    • In a separate vial, dissolve (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.0 eq) in anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of Hexanes and Ethyl Acetate.

    • The reaction is complete when the starting amine spot is fully consumed (typically 2-12 hours).

  • Work-up and Extraction:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by water (1x), and finally brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent system to isolate the pure amide product.

Amide Coupling and Purification Workflow A 1. Pre-activation R-COOH + HATU + DIPEA in DMF B 2. Amine Addition Add (5-Cl-PzPy)-CH2NH2 Solution A->B Stir 15 min C 3. Reaction Monitoring Monitor by TLC B->C Stir 2-12h D 4. Aqueous Work-up Dilute with EtOAc, Wash with NaHCO3 & Brine C->D If complete E 5. Drying & Concentration Dry over MgSO4, Evaporate Solvent D->E F 6. Purification Silica Gel Column Chromatography E->F G Pure Amide Product F->G

Caption: Step-by-step workflow for the synthesis and purification of target amides.

Part 3: Physicochemical and Biological Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the newly synthesized derivatives.

Analytical Characterization Protocol

A standard suite of analytical techniques should be employed to validate the structure and purity of the final compound.

TechniquePurposeExpected Outcome
TLC Reaction monitoring & fraction analysisSingle spot in a suitable solvent system.
LC-MS Purity assessment & mass confirmationPurity >95% by UV trace (e.g., at 254 nm). Mass spectrum shows a clear [M+H]⁺ peak corresponding to the calculated molecular weight.
¹H & ¹³C NMR Structural elucidationSpectra consistent with the proposed structure. Key signals include the amide N-H proton, methylene bridge protons, and characteristic aromatic signals from both the pyrazolo[1,5-a]pyridine core and the coupled "R" group.
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition (e.g., within 5 ppm of the calculated value).
Biological Evaluation Workflow

The ultimate goal is to assess the compound's activity against its intended biological target, typically a protein kinase. The evaluation follows a standard cascade from biochemical to cell-based assays.

Biological Evaluation Cascade for Kinase Inhibitors cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular Activity A In Vitro Biochemical Assay (e.g., TR-FRET, Caliper) B Determine IC50 Value (Potency against target kinase) A->B C Kinase Panel Screen (e.g., against 100+ kinases) B->C Potent Hits Advance D Assess Selectivity Score (On-target vs. Off-target activity) C->D E Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) D->E Selective Hits Advance F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Determine EC50 Value (Cellular Potency) F->G

Caption: A typical workflow for evaluating synthesized kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., at 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Assay Reaction: In separate wells, combine the kinase, a suitable substrate (e.g., a peptide), and ATP at its Kₘ concentration in an appropriate assay buffer.

  • Initiation: Add the diluted test compound to the assay wells to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated product using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8]

Conclusion

(5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is a powerful and versatile building block in modern drug discovery. Its pre-installed functionality on a biologically relevant scaffold provides a reliable starting point for the synthesis of compound libraries targeting protein kinases. The protocols outlined in this guide provide a robust framework for the chemical elaboration and subsequent biological characterization of novel derivatives, forming the basis of a rational, structure-guided drug design program.

References

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 213-218. Available at: [Link]

  • Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(25), 17875-17904. Available at: [Link]

  • Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Akhtar, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1650. Available at: [Link]

  • Amer, A. M., et al. (2012). Pharmacological activities evaluation of some new pyrazolo-pyrimidino-pyridazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 410-415. Available at: [Link]

  • Li, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. Available at: [Link]

  • ResearchGate. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. Available at: [Link]

  • MCE (MedChemExpress). (6-chloro-pyrazolo[1,5-a]pyridin-2-yl)-[5-(2-fluoro-pyridin-3-yl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]-methanone. Available at: [Link]

  • BuyersGuideChem. Pyrazolo[1,5-a]pyridine-2-methanamine suppliers and producers. Available at: [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1056-1096. Available at: [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Wang, Y., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(19), 2948-2953. Available at: [Link]

  • Seto, S., et al. (2017). Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 27(17), 4044-4050. Available at: [Link]

Sources

Application

Scale-up synthesis of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

An Application Note for the Scale-Up Synthesis of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine Introduction: The Significance of a Privileged Scaffold The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Introduction: The Significance of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds investigated for therapeutic potential in oncology and inflammatory diseases.[1][2][3] (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, in particular, serves as a crucial primary amine building block, enabling the construction of more complex molecular architectures through well-established amine chemistries. Its synthesis, especially at a scale suitable for drug development programs, requires a robust, safe, and economically viable process.

This guide provides a detailed protocol for the scale-up synthesis of the target compound, focusing on the critical final step: the catalytic hydrogenation of the nitrile precursor, 5-chloro-pyrazolo[1,5-a]pyridine-2-carbonitrile. We will delve into the rationale behind the chosen methodology, process controls for ensuring reaction fidelity, and the critical safety considerations inherent in large-scale chemical synthesis.

Overall Synthetic Strategy

The most efficient and industrially favored route to primary amines is the reduction of the corresponding nitrile.[4] This approach is atom-economical and often leverages well-understood catalytic technologies. Our strategy is a two-step process beginning with the precursor, 5-chloro-pyrazolo[1,5-a]pyrimidine, which can be adapted from known procedures.[2][5] The key transformation is the reduction of the nitrile group to the desired aminomethyl functionality.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Scale-Up Reduction (Focus of this Guide) A 5-Chloro-pyrazolo[1,5-a]pyrimidine B 5-Chloro-pyrazolo[1,5-a]pyridine-2-carbonitrile A->B Cyanation Reaction (e.g., Rosenmund-von Braun) C (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine B->C Catalytic Hydrogenation (Raney® Ni, H₂, NH₃/MeOH)

Fig. 1: Overall two-step synthetic workflow.

While various reagents can achieve nitrile reduction, catalytic hydrogenation using Raney® Nickel is selected for its high efficiency and cost-effectiveness on a large scale compared to stoichiometric metal hydride reagents like LiAlH₄, which generate significant waste and pose handling challenges.[6][7]

Part I: Synthesis of 5-Chloro-pyrazolo[1,5-a]pyridine-2-carbonitrile (Precursor)

This protocol outlines a representative synthesis of the nitrile precursor. The specific conditions may require optimization based on available starting materials and equipment.

Protocol 1: Cyanation of 2-Bromo-5-chloropyrazolo[1,5-a]pyridine

The conversion of a halo-aromatic precursor to a nitrile is a standard transformation. The Rosenmund-von Braun reaction provides a reliable method for this step.

Materials & Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control, and nitrogen inlet/outlet

  • 2-Bromo-5-chloropyrazolo[1,5-a]pyridine

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous Ammonia solution (25%)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2-Bromo-5-chloropyrazolo[1,5-a]pyridine (1.0 eq), Copper(I) Cyanide (1.5 eq), and anhydrous DMF (5-10 volumes).

  • Reaction: Heat the mixture to 140-150 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to 50-60 °C.

    • Slowly add aqueous ammonia solution to the reactor to quench the reaction and complex the copper salts. A mild exotherm may be observed.

    • Add Toluene (5 volumes) and stir for 30 minutes.

    • Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with additional Toluene.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane) to yield 5-Chloro-pyrazolo[1,5-a]pyridine-2-carbonitrile as a solid.

Part II: Scale-Up Synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

This section details the critical reduction step, with a focus on process controls and safety measures essential for scale-up.

Catalytic Hydrogenation: Mechanism and Rationale

The catalytic hydrogenation of a nitrile to a primary amine proceeds via an intermediate imine. A common side reaction is the condensation of this imine with the final amine product, leading to the formation of secondary and tertiary amines.[4]

G RCN R-C≡N Nitrile Imine R-CH=NH Intermediate Imine RCN->Imine + H₂/Catalyst Amine R-CH₂-NH₂ Primary Amine Imine->Amine + H₂/Catalyst SecondaryAmine (R-CH₂)₂NH Secondary Amine Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃

Sources

Method

Application Note: Precision Synthesis of Sulfonamides from (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

Executive Summary & Strategic Analysis The (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, RET, TRK) and CNS-active agents. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole or azaindole, offering improved metabolic stability and distinct hydrogen-bonding vectors.

This guide details the conversion of the primary amine moiety into a sulfonamide . While chemically straightforward, the presence of the 5-chloro substituent and the fused bicyclic aromatic system necessitates specific handling to maximize yield, prevent bis-sulfonylation, and maintain the integrity of the halide handle for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Key Chemical Considerations
  • Nucleophilicity: The exocyclic primary amine is highly nucleophilic (pKa ~9-10). It reacts rapidly with sulfonyl chlorides.

  • Regioselectivity: The bridgehead nitrogen (N1) and the pyridine nitrogen (N4) are part of the aromatic pi-system and are non-nucleophilic under standard conditions. Reaction occurs exclusively at the exocyclic amine.

  • Solubility: The planar nature of the pyrazolo[1,5-a]pyridine core can lead to π-stacking and reduced solubility in non-polar solvents. Protocol adjustments for polar aprotic solvents are included.

  • Chemo-orthogonality: The 5-Cl handle is stable to standard sulfonylation conditions (base/nucleophile), allowing for "late-stage" diversification after the sulfonamide is installed.

Reaction Mechanism & Pathway[2][3][4]

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur of the sulfonyl chloride, followed by elimination of HCl. A base is required to scavenge the acid and drive the equilibrium.

ReactionScheme Amine (5-Cl-Pyrazolo[1,5-a]pyridin-2-yl) methanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack RSO2Cl Sulfonyl Chloride (R-SO2-Cl) RSO2Cl->Intermediate Base Base (TEA/DIPEA/Pyridine) Byproduct Base·HCl Base->Byproduct Scavenges HCl Product Target Sulfonamide Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine.

Experimental Protocols

Method A: The "Gold Standard" (DCM/TEA)

Best for: Standard lipophilic sulfonyl chlorides and initial screening.

Reagents:

  • Substrate: (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.0 equiv)

  • Reagent: Sulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add a solution of sulfonyl chloride (1.1 equiv) in DCM.

    • Expert Tip: Slow addition prevents localized high concentrations of electrophile, reducing the risk of bis-sulfonylation (formation of R-N(SO2R')2).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LCMS (typically complete in 1-4 hours).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

Method B: Polar Aprotic Conditions (DMF/Pyridine)

Best for: Poorly soluble amines or highly reactive/unstable sulfonyl chlorides.

Rationale: The fused bicyclic core can exhibit poor solubility in DCM. DMF ensures homogeneity. Pyridine acts as both solvent, base, and nucleophilic catalyst (via N-sulfonylpyridinium intermediate).

Protocol:

  • Dissolution: Dissolve the amine (1.0 equiv) in minimal DMF (or DMAc).

  • Catalysis: Add Pyridine (3.0 equiv or used as co-solvent 1:4 with DCM).

  • Addition: Add sulfonyl chloride (1.1 equiv) at 0°C.

  • Workup Variation: Because DMF is hard to remove, dilute the reaction mixture with excess water/EtOAc. The product will partition into EtOAc. Wash EtOAc extensively with water/LiCl solution to remove DMF.

Method C: Parallel Synthesis (Resin Scavenging)

Best for: Library generation (20+ analogs).

Protocol:

  • Perform reaction as in Method A.

  • Scavenging: Instead of aqueous workup, add Trisamine scavenger resin (to remove excess sulfonyl chloride) and Isocyanate resin (to remove excess starting amine, if any).

  • Filtration: Stir for 4 hours, filter off resins, and concentrate. This often yields analytical grade purity (>90%) without chromatography.

Purification & Characterization Strategy

Trustworthiness in data reporting is critical. Follow this decision tree to determine the optimal purification route.

PurificationTree Start Crude Reaction Mixture TLC TLC Analysis (EtOAc/Hexane) Start->TLC Clean Single Spot? TLC->Clean High Rf diff Recryst Recrystallization (EtOH or EtOAc/Hex) Clean->Recryst Yes Complex Multiple Spots? Clean->Complex No Final Final Product (>95% Purity) Recryst->Final AcidWash Acid/Base Wash (Remove unreacted amine) Complex->AcidWash Amine present Flash Flash Chromatography (Gradient 0-50% EtOAc/Hex) Complex->Flash Byproducts present AcidWash->Flash Flash->Final

Figure 2: Purification workflow decision tree.

Data Summary Table: Expected Analytical Signatures
FeatureMethodExpected Signal / Observation
Proton NMR 1H NMR (DMSO-d6)Sulfonamide NH: Singlet/broad, δ 7.5–8.5 ppm (exchangeable with D2O). Methylene (-CH2-): Doublet (coupling to NH), δ 4.0–4.5 ppm. Pyrazolo-Pyridine Core: Characteristic aromatic pattern (e.g., d, d, s).[1][2]
Mass Spec LC-MS (ESI+)[M+H]+: Parent mass + 1. Isotope Pattern: Distinct 3:1 ratio for 35Cl/37Cl (confirms 5-Cl integrity).
Purity HPLC (UV 254nm)Single peak >95%.

Troubleshooting & "Expertise" Notes

Bis-Sulfonylation (The "Double-Dip" Problem)[1]
  • Symptom: LCMS shows M + [RSO2 - 1].

  • Cause: Excess base or sulfonyl chloride; reaction temperature too high.

  • Fix: Use strictly 1.05 equiv of sulfonyl chloride. Keep at 0°C. If bis-sulfonylation occurs, treat the crude with NaOH/MeOH (mild hydrolysis) to cleave the second sulfonyl group while leaving the primary sulfonamide intact.

Poor Solubility of Starting Material
  • Symptom: Suspension in DCM; low conversion.

  • Fix: Switch to THF or DMF . If using THF, ensure it is stabilizer-free if radical sensitivity is a concern (unlikely here).

Stability of the 5-Chloro Group[1]
  • Observation: The 5-Cl is an aryl chloride. It is generally inert to TEA/DIPEA.

  • Caution: Avoid using strong nucleophilic bases (e.g., NaH, LiHMDS) in the presence of thiols or other strong nucleophiles, which could displace the chloride via S_NAr, although the pyrazolo[1,5-a]pyridine system is less electron-deficient than pure pyridine.

References

  • General Pyrazolo[1,5-a]pyridine Synthesis & Reactivity

    • Title: Synthesis of pyrazolo[1,5-a]pyridines.[3][4][5][6][7][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Sulfonamide Synthesis on Heterocycles (Analogous Chemistry)

    • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

    • Source: Molbank (MDPI).
    • URL:[Link][1][11]

  • Late-Stage Functionalization of Sulfonamides

    • Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[11]

    • Source: Angewandte Chemie International Edition.

    • URL:[Link]

  • Commercial Availability of Scaffold (Verification)

    • Title: Pyrazolo[1,5-a]pyridin-2-yl-methylamine hydrochloride.[12]

    • Source: J&K Scientific.

Sources

Application

Application Note: Solvent Selection for the Synthesis and Functionalization of Pyrazolo[1,5-a]pyridine Methanamines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary Pyrazolo[1,5-a]pyridines represent a privileged bicyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

Pyrazolo[1,5-a]pyridines represent a privileged bicyclic scaffold in modern medicinal chemistry. They are frequently embedded in the architectures of advanced therapeutics, including receptor-interacting protein kinase 1 (RIPK1) inhibitors and potent anti-tuberculosis agents like TB47[1][2]. The incorporation of a methanamine moiety (e.g., pyrazolo[1,5-a]pyridin-3-ylmethanamine) is a strategic structural modification that dramatically enhances aqueous solubility—often by >1,000-fold compared to non-aminated analogs—while providing a versatile nucleophilic handle for late-stage functionalization[3].

However, the synthesis of the core heterocycle and the subsequent coupling of the methanamine side chain present distinct thermodynamic and kinetic challenges. As a Senior Application Scientist, I have compiled this guide to elucidate the causality behind solvent selection in these critical workflows. By understanding the physical chemistry of the solvent-solute interactions, researchers can bypass common synthetic bottlenecks, avoid product degradation, and ensure high-yielding, reproducible protocols.

Mechanistic Rationale: Solvent Dynamics in Core Assembly

The construction of the pyrazolo[1,5-a]pyridine core typically relies on [3+2] cycloadditions or cross-dehydrogenative coupling (CDC) of N-aminopyridines with unsaturated partners. The choice of solvent does not merely dissolve the reactants; it actively dictates the reaction trajectory by stabilizing specific zwitterionic or radical intermediates.

A. Protic Solvents in Cross-Dehydrogenative Coupling (CDC)

In molecular oxygen-promoted CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, a mixture of Ethanol and Acetic Acid (AcOH) is the optimal solvent system[4].

  • The Causality: Acetic acid acts as a crucial proton shuttle, activating the N-aminopyridine for nucleophilic attack on the enol form of the dicarbonyl substrate. Ethanol serves as a protic medium that stabilizes the highly polar adduct prior to oxidative dehydrogenation[4].

  • The Pitfall: Attempting this reaction in strictly aprotic solvents like toluene, dioxane, or even neat water halts the nucleophilic addition step entirely, resulting in zero conversion[4].

B. Aprotic Solvents in Sonochemical[3+2] Cycloadditions

For catalyst-free [3+2] cycloadditions (e.g., reacting 1-amino-2-iminopyridines with alkynes), polar aprotic solvents like Acetonitrile (CH₃CN) are preferred, particularly under sonication[5].

  • The Causality: Acetonitrile provides a high dielectric constant to stabilize the zwitterionic transition states of the N-iminopyridinium ylides without competing for hydrogen bonding. This leads to cleaner conversion and simplified product precipitation compared to protic solvents like ethanol, which can slightly depress yields[5].

Table 1: Quantitative Impact of Solvent on Pyrazolo[1,5-a]pyridine Core Synthesis
Reaction TypeSolvent SystemAdditives / ConditionsYield / OutcomeMechanistic Role of Solvent
CDC Reaction Ethanol + AcOHO₂ (1 atm), 130 °C70–85% Protic environment stabilizes intermediates; AcOH acts as a proton shuttle[4].
CDC Reaction Toluene or DioxaneO₂ (1 atm), 130 °CNo Reaction Lack of proton-transfer capability halts the nucleophilic addition step[4].
[3+2] Cycloaddition AcetonitrileSonication (85 °C)~69% High dielectric constant stabilizes zwitterionic ylide intermediates[5].
[3+2] Cycloaddition EthanolSonication (85 °C)~54% Competes for hydrogen bonding, slightly reducing cycloaddition efficiency[5].
Solvent Selection for Methanamine Functionalization

Once the core is synthesized and the methanamine group is installed (often via reductive amination), the compound is typically isolated as a hydrochloride salt (e.g., pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride)[3]. This salt form prevents oxidative degradation of the primary amine and drastically improves shelf stability.

During late-stage amide coupling—such as the synthesis of RIPK1 inhibitors or imidazo[2,1-b]thiazole-5-carboxamide anti-TB analogs—the solvent must simultaneously dissolve the highly polar hydrochloride salt, the lipophilic carboxylic acid, and the coupling reagents (e.g., EDC, HATU)[1][2].

  • N,N-Dimethylformamide (DMF): The gold standard for these couplings. Its high polarity fully solvates the methanamine hydrochloride salt. When a tertiary amine base (like DIPEA) is added, it liberates the free base of the methanamine in a homogeneous phase, preventing the amine from crashing out of solution[1].

  • Acetonitrile (CH₃CN): An excellent alternative for EDC·HCl/DMAP-mediated couplings when the target carboxylic acid is sufficiently lipophilic. Acetonitrile offers the distinct advantage of high volatility, allowing for direct concentration in vacuo post-reaction, thereby avoiding the tedious aqueous washings required to remove DMF[2].

Mechanistic Workflow & Decision Matrix

G Core Pyrazolo[1,5-a]pyridine Core Synthesis Methanamine Pyrazolo[1,5-a]pyridin-3-ylmethanamine HCl (Highly Polar Salt) Core->Methanamine Reductive Amination Solvent1 DMF + DIPEA (Solvates polar salt) Methanamine->Solvent1 Solvent2 CH3CN + DMAP (Easy solvent removal) Methanamine->Solvent2 Coupling Amide Coupling (EDC or HATU) Solvent1->Coupling Solvent2->Coupling Product Target Compound (e.g., TB47 / RIPK1 Inhibitor) Coupling->Product

Solvent-dependent coupling workflow for pyrazolo[1,5-a]pyridin-3-ylmethanamine.

Validated Experimental Protocols
Protocol A: Synthesis of the Pyrazolo[1,5-a]pyridine Core via CDC

This protocol utilizes a protic solvent system to facilitate proton transfer during oxidative coupling[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-amino-2-iminopyridine (3.0 mmol) and the selected 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3.0 mmol) in 10 mL of absolute Ethanol .

  • Activation: Add Acetic Acid (1.08 g, 6.0 equiv) to the stirring solution. The high equivalent of AcOH is critical for maintaining the proton-shuttle mechanism.

  • Oxidation: Equip the flask with a balloon filled with molecular oxygen (O₂, 1 atm).

  • Reaction: Heat the mixture to 130 °C (reflux) and stir vigorously for 18 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexanes).

  • Isolation: Allow the reaction to cool to room temperature. The product will typically crystallize directly from the ethanol solution. Collect the crystals via vacuum filtration and wash with cold ethanol to yield the pure pyrazolo[1,5-a]pyridine derivative.

Protocol B: Amide Coupling of Pyrazolo[1,5-a]pyridin-3-ylmethanamine

This protocol highlights the use of aprotic solvents for the functionalization of the methanamine hydrochloride salt[2].

  • Solvation: Suspend the carboxylic acid (1.0 equiv) and pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride (1.2 equiv) in dry Acetonitrile (CH₃CN) or dry DMF (0.2 M concentration).

    • Expert Insight: Use DMF if the carboxylic acid is highly polar; use CH₃CN if lipophilic to simplify downstream purification.

  • Base Addition: Add a tertiary amine base (DIPEA or DMAP, 2.5 equiv). This step is non-negotiable; it neutralizes the hydrochloride salt, liberating the nucleophilic free amine. The suspension should become a clear, homogeneous solution.

  • Coupling: Add EDC·HCl (1.2 equiv) or HATU (1.2 equiv) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (for CH₃CN): Concentrate the reaction mixture directly in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

  • Workup (for DMF): Dilute the reaction with EtOAc (10 volumes). Wash the organic layer with a 5% aqueous LiCl solution (3 × 5 volumes). Expert Insight: The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing it from co-eluting during column chromatography.

References
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. URL:[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PubMed Central (NIH). URL:[Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. DOI.org. URL:[Link]

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. Semantic Scholar. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Technical Support Center: Purification of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine Ticket ID: #PYR-5CL-002 Subject: Optimization of Workup and Isolation Protocols Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

Ticket ID: #PYR-5CL-002 Subject: Optimization of Workup and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are working with (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine .[1] This is a bifunctional molecule containing an electron-deficient aromatic core (the 5-chloropyrazolo[1,5-a]pyridine) and a reactive, basic primary amine side chain.[1]

The Central Challenge: The primary amine (


) interacts strongly with acidic silanol groups on silica gel, leading to peak tailing and irreversible adsorption. Furthermore, the 5-chloro substituent increases lipophilicity but requires care to avoid nucleophilic displacement under harsh conditions.[1]

This guide provides three validated purification modules. Choose the module that best fits your current purity profile and available equipment.

Module 1: Acid-Base Extraction (The "Workhorse" Method)

Use this for crude mixtures (>1g) to remove non-basic impurities (starting materials, neutral byproducts).[1]

Q: My product is trapped in the emulsion or remaining in the aqueous phase. How do I recover it?

A: The 5-chloro substituent aids lipophilicity, but the methanamine group makes the molecule water-soluble at neutral/acidic pH.[1] You must strictly control pH to toggle solubility.

Protocol:

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate). If solubility is poor, use DCM (Dichloromethane), but be wary of emulsions.[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The amine protonates (

      
      ), moving the product into the aqueous phase. Neutral impurities (e.g., unreacted nitriles/amides) stay in the organic layer.
      
  • Wash: Discard the organic layer (or keep for analysis). Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 12.
    
    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM (

    
    ).
    
    • Note: Do not use EtOAc here; primary amines can react with EtOAc (transamidation) over prolonged exposure.[1]

  • Drying: Dry combined DCM layers over

    
     (anhydrous), filter, and concentrate.
    

Visual Workflow (Acid-Base Logic):

ExtractionWorkflow Start Crude Mixture (in EtOAc) AcidWash Extract with 1M HCl Start->AcidWash Decision Phase Separation AcidWash->Decision OrgLayer Organic Layer (Contains Neutral Impurities) Decision->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product Salt R-NH3+) Decision->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Discard Basify Basify to pH > 12 (NaOH/Na2CO3) AqLayer->Basify FinalExtract Extract with DCM Basify->FinalExtract

Caption: Figure 1. Selective isolation of basic amine via pH manipulation.

Module 2: Flash Chromatography (The "Refiner" Method)

Use this for high-purity requirements (>98%) or separating closely eluting isomers.[1]

Q: My compound streaks (tails) on the column and elutes over 20 fractions. Why?

A: This is "amine tailing." The basic amine binds to acidic protons on the silica surface.[6] You must mask these sites using a modifier.

Troubleshooting Protocol:

IssueSolutionMechanism
Severe Tailing Add 1% Triethylamine (TEA) or 1%

to the mobile phase.[1]
The stronger base (TEA/NH3) saturates silica active sites, allowing your product to pass freely.
Product Degradation Switch to DCM:MeOH:NH3 (90:9:1) .Avoids acid-catalyzed decomposition.[1] The ammonia buffers the system.
Co-elution Use Amine-Functionalized Silica (NH-Silica).[1]Eliminates the need for mobile phase modifiers entirely; the stationary phase is already basic.

Recommended Solvent System:

  • A: Dichloromethane (DCM)[1]

  • B: Methanol (MeOH) containing 7N Ammonia (

    
    )[1]
    
  • Gradient: 0% to 10% B in A.

  • Tip: If using standard MeOH, add 1% TEA to the DCM bottle and the MeOH bottle to maintain constant modifier concentration.

Visual Decision Tree (Chromatography):

ChromatographyLogic Start Start Purification CheckTLC Check TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Streaking Observed? CheckTLC->Streaking Standard Standard Silica 0-10% MeOH/DCM Streaking->Standard No (Spot is tight) Modified Add 1% Et3N or NH4OH to Mobile Phase Streaking->Modified Yes (Tailing) AmineSilica Use Amine-Funct. Silica (KP-NH) Modified->AmineSilica Still failing?

Caption: Figure 2. Logic flow for selecting chromatographic conditions based on TLC behavior.

Module 3: Salt Formation (The "Stabilizer" Method)

Use this for long-term storage or if the free base is an unstable oil.[1]

Q: The free base is an oil that darkens over time. How do I stabilize it?

A: Primary amines absorb


 from the air to form carbamates. Convert the free base into a crystalline Hydrochloride (HCl) or Oxalate salt.

Protocol:

  • Dissolve the purified free base in a minimal amount of 1,4-Dioxane or Diethyl Ether .

  • Add 4M HCl in Dioxane dropwise at 0°C.

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Filter the solid and wash with cold ether.

  • Dry under vacuum.

References & Validated Sources

  • General Amine Purification:

    • Biotage Application Note: "Strategies for the Purification of Amines." Discusses the interaction of amines with silanols and the use of amine-functionalized silica.[6]

    • Source:[1]

  • Pyrazolo[1,5-a]pyridine Synthesis:

    • Patent US20230159523A1: "Pyrazolo[1,5-a]pyridine derivative, preparation method therefor."[1][4][5][7][8][9][10] Describes the synthesis and workup of similar 2-substituted pyrazolo-pyridines.

    • Source:[1]

  • Chromatographic Modifiers:

    • Org.[11][5][6][12] Prep. Daily: "Purifying amines on silica."[13][3][6][14] Validates the use of Triethylamine (TEA) and Ammonia/MeOH systems for polar basic heterocycles.

    • Source:[1]

Sources

Optimization

Troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of pyrazolo[1,5-a]pyridines .

This privileged, rigid N-heterocyclic scaffold is a highly effective "hinge-binding" motif, widely utilized in the development of PI3K, JAK, and other kinase inhibitors[1][2]. However, the traditional synthetic route—comprising the N-amination of a pyridine core followed by a 1,3-dipolar cycloaddition with an alkyne or alkene—is notoriously prone to low yields, regioselectivity issues, and complex side reactions[3].

Below, you will find a causality-driven troubleshooting matrix, quantitative optimization data, and self-validating protocols to rescue your yields.

Diagnostic Workflow

Troubleshooting Start Low Yield in Pyrazolo[1,5-a]pyridine Synthesis Step1 Phase 1: N-Amination Start->Step1 Step2 Phase 2: [3+2] Cycloaddition Start->Step2 Q1 Incomplete Pyridine Conversion? Step1->Q1 Q2 Complex Mixture / N-imine Decomposition? Step2->Q2 Q3 Reaction Stalls at Dihydropyridine? Step2->Q3 A1 Switch to MSH or N-Sulfonyl Agents (Enhances electrophilicity) Q1->A1 Yes A2 Avoid DDQ/Chloranil. Use 10 mol% Fe(NO3)3 Q2->A2 Yes A3 Optimize Base (K2CO3) and Solvent (DMF/NMP) Q3->A3 Yes

Decision tree for troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis workflows.

Module 1: The N-Amination Bottleneck

Q: My N-amination of a halogenated pyridine is stalling at 20-30% conversion. How can I drive this to completion? A: The issue lies in the nucleophilicity of your starting material. The nitrogen lone pair of the pyridine must attack the electrophilic nitrogen of the aminating agent. Electron-withdrawing groups (like halogens or fluorinated motifs) drastically reduce this nucleophilicity[1]. If you are using Hydroxylamine-O-sulfonic acid (HOSA), the leaving group is often not labile enough for electron-deficient pyridines. The Fix: Switch to O-(mesitylsulfonyl)hydroxylamine (MSH) or utilize N-sulfonylpyridinium imides. The introduction of a sulfonyl group on the exocyclic nitrogen provides a superior leaving group, allowing for smooth, high-yield conversions even with deactivated pyridines[4].

Q: How can I achieve regioselective deuterium labeling at the 7-position of the pyrazolo[1,5-a]pyridine core for metabolic stability studies? A: Do not attempt to deuterate the final bicyclic product, as the conditions required are too harsh. Instead, perform an α-H/D exchange on the intermediate 1-aminopyridinium cation. Heating the salt in a basic


 solution (e.g., 0.67 M 

) at 80 °C for 5 minutes prior to the cycloaddition step yields >95% deuterium incorporation at the 7-position[5].

Module 2: The [3+2] Cycloaddition Conundrum

Q: The [3+2] cycloaddition with an alkyne is yielding a complex black mixture and very little of the desired product. What is causing this degradation? A: This is a classic symptom of mismatched oxidation kinetics. The 1,3-dipolar cycloaddition of a pyridinium-N-imine with an alkyne initially forms a dihydropyrazolo[1,5-a]pyridine intermediate, which must be oxidized to regain aromaticity. If you are using harsh oxidants like DDQ or Chloranil to drive this aromatization, the oxidant will prematurely attack and decompose the highly reactive N-imine intermediate before the cycloaddition can even occur[6]. The Fix: You must use a mild oxidant that tolerates the N-imine but is strong enough to aromatize the cycloadduct. Catalytic


 (10 mol%) is the optimal choice for this delicate balance[6].

Q: I am using an electron-deficient alkene instead of an alkyne. My yields are terrible. Why? A: Alkenes require an additional elimination or oxidative step compared to alkynes to achieve the fully aromatic pyrazolo[1,5-a]pyridine system. The Fix: Utilize (E)-β-iodovinyl sulfones as your dipolarophile. By running the reaction in N-methylpyrrolidone (NMP) with


 at room temperature, you trigger a tandem cycloannulative-desulfonylation. The sulfone acts as a traceless leaving group, driving the aromatization under completely metal-free conditions and boosting yields significantly[3].
Quantitative Data: Oxidant Optimization in [3+2] Cycloadditions

Table 1: Impact of oxidants and additives on the yield of pyrazolo[1,5-a]pyridines from alkynylphosphonates (Data synthesized from[6]).

EntryOxidant / AdditiveSolventBaseYield / ObservationCausality / Mechanism
1 NoneDMF

Low (<20%)Reaction stalls at the dihydropyrazolo[1,5-a]pyridine intermediate.
2 DDQ (1.0 equiv)DMF

0% Premature oxidation causes complete decomposition of the N-imine.
3 Chloranil (1.0 equiv)DMF

0% Oxidant is too harsh; destroys the ylide intermediate.
4

(10 mol%)
DMF

0% Copper salts completely inhibit the cycloaddition pathway for these substrates.
5

(10 mol%)
DMF

Good (60-85%) Mild oxidation potential facilitates aromatization without destroying the N-imine.

Self-Validating Experimental Protocols

Protocol 1: Preparation of N-Aminopyridinium Salts (MSH Method)

Use this method when HOSA fails to aminate electron-deficient pyridines.

  • Reagent Preparation: Freshly prepare O-(mesitylsulfonyl)hydroxylamine (MSH) as it is unstable at room temperature. Keep it dissolved in cold dichloromethane (DCM) at 0 °C.

  • Reaction: Dissolve the substituted pyridine (1.0 equiv) in DCM and cool to 0 °C. Dropwise, add the MSH solution (1.2 equiv).

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check: A white/off-white precipitate should begin forming within the first hour. This precipitate is the N-aminopyridinium mesitylenesulfonate salt. If the solution remains completely clear after 4 hours, the pyridine is too deactivated, and solvent-free neat heating may be required.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (3 × 10 mL) to remove unreacted pyridine, and dry under a high vacuum.

Protocol 2: Mild Oxidative[3+2] Cycloaddition

Optimized for sensitive alkynes and complex mixtures[6].

  • Ylide Generation: In an oven-dried flask, dissolve the N-aminopyridinium salt (1.0 equiv) in anhydrous DMF (0.2 M). Add

    
     (2.0 equiv).
    
  • Self-Validation Check: Upon the addition of the base, the solution should immediately turn a deep yellow or orange color. This color change is the visual confirmation that the highly reactive pyridinium-N-imine (ylide) has been successfully generated. If the solution remains colorless, your base is degraded or the solvent is wet.

  • Cycloaddition: Add the alkyne dipolarophile (1.2 equiv) to the colored solution.

  • Aromatization: Add

    
     (10 mol%) to the reaction mixture.
    
  • Incubation: Stir at room temperature to 60 °C (depending on alkyne sterics) for 12 hours. Monitor the disappearance of the fluorescent ylide spot via TLC.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (5 times) to completely remove the DMF. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

References

  • [3-Bromo-5-fluoropyrazolo[1,5-a]pyridine - Benchchem] - benchchem.com.
  • [Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors] - researchg
  • [Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature] - researchg
  • [Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
  • [New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines] - d-nb.info.
  • [Cycloaddition of N-Sulfonylpyridinium Imides and Isoquinolinium Imides with Acetylenedicarboxylates: A Practical Synthesis of Pyrazolo[1,5-a]pyridine and Pyrazolo[5,1-a]isoquinoline Deriv

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic and purification challenges associated with (5-Chloropyrazolo[1,5-a]pyridin-2-yl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic and purification challenges associated with (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 886364-32-5)[1]. This heteroaromatic primary amine is a highly valuable building block in drug discovery. However, its synthesis—typically via the reduction of its corresponding nitrile—is fraught with chemoselectivity issues, primarily hydrodehalogenation and secondary amine dimerization.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-purity isolation.

Section 1: Mechanistic Origins of Impurities

To purify a compound, we must first understand how its impurities are born. During the catalytic hydrogenation of 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile, two major side reactions compete with the formation of the target primary amine:

  • Des-chloro Impurity (Hydrodehalogenation): The 5-chloro substituent on the electron-rich pyrazolo[1,5-a]pyridine core is highly susceptible to oxidative addition by Palladium catalysts. This forms a Palladium-hydride (Pd-H) species that undergoes reductive elimination, stripping the chlorine atom and replacing it with a hydrogen atom[2].

  • Bis-alkylated Dimer (Secondary Amine): Nitrile reduction proceeds through a highly electrophilic imine intermediate. Once the first molecules of the target primary amine form, their nucleophilic nitrogen can attack unreacted imine intermediates. This forms an aminal that eliminates ammonia, creating a secondary imine that reduces down to a dimeric secondary amine impurity[3].

ImpurityPathways SM 5-Chloropyrazolo[1,5-a] pyridine-2-carbonitrile (Starting Material) Imine Imine Intermediate SM->Imine H2, Catalyst Target (5-Chloropyrazolo[1,5-a] pyridin-2-yl)methanamine (Target Product) Imine->Target H2 Dimer Secondary Amine Dimer (Bis-alkylated Impurity) Imine->Dimer + Target Amine - NH3, then H2 DesChloro Pyrazolo[1,5-a]pyridin- 2-ylmethanamine (Des-chloro Impurity) Target->DesChloro Over-reduction (Pd-H insertion)

Mechanistic pathways of target amine synthesis and competing impurity formations.

Section 2: Troubleshooting FAQs

Q1: I am seeing complete loss of the 5-chloro substituent during nitrile reduction. How do I prevent this? A1: You are experiencing classical hydrodehalogenation. Palladium on Carbon (Pd/C) is notorious for inserting into aryl-chloride bonds[2]. Causality & Solution: Switch your catalyst from Pd/C to Raney Nickel. Raney Nickel is highly active for nitrile reduction but has a significantly higher activation energy barrier for C-Cl bond insertion, preserving your halogen. Alternatively, use a chemical reductant like NaBH₄ with catalytic CoCl₂, which operates via a cobalt boride nanoparticle mechanism that is entirely blind to aryl chlorides.

Q2: My LC-MS shows a massive peak with nearly double the mass of my target. How do I suppress this dimer? A2: This is the secondary amine dimer. It forms because your product is reacting with its own precursor[4]. Causality & Solution: You must manipulate the reaction equilibrium (Le Chatelier's Principle). By running the hydrogenation in a solvent saturated with ammonia (e.g., 7M NH₃ in Methanol), the massive excess of ammonia outcompetes the primary amine for the imine intermediate. This forces the equilibrium back toward the primary imine, completely shutting down dimer formation[4].

Q3: My crude product is a sticky oil containing unreacted nitrile and some dimer. How can I isolate the pure free base? A3: Take advantage of the primary amine's basicity (pKa ~8.5) through a rigorous acid-base extraction. Causality & Solution: Unreacted nitriles and dimeric secondary amines (which are highly sterically hindered and less basic) partition differently than the primary amine. By dropping the pH to ~2, you protonate the primary amine, driving it into the aqueous layer while the neutral nitrile remains in the organic layer.

Section 3: Quantitative Data Summary

To guide your reaction optimization, below is a comparative matrix of catalytic conditions for the reduction of 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile.

Catalyst SystemAdditiveTarget Yield (%)Des-chloro Impurity (%)Dimer Impurity (%)Recommendation
10% Pd/C, H₂ (1 atm)None35%45%20%Not Recommended
10% Pd/C, H₂ (1 atm)NH₃ (7M in MeOH)55%40%<2%Avoid (Dehalogenation)
Raney Ni, H₂ (50 psi)None65%<1%30%Poor Selectivity
Raney Ni, H₂ (50 psi) NH₃ (7M in MeOH) 92% <1% <2% Optimal
NaBH₄, CoCl₂ (cat.)None85%<1%5%Good Alternative
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Chemoselective Nitrile Reduction (Self-Validating System)

Objective: Synthesize (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine without dehalogenation or dimerization.

  • Preparation: In a pressure vessel, dissolve 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq) in 7M NH₃ in Methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (20% w/w). Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with N₂ (x3), then H₂ (x3). Pressurize to 50 psi H₂ and stir vigorously at room temperature for 12 hours.

  • Validation (In-Process Control): Pull a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS. The reaction is complete when the starting material peak (UV 254 nm) is <1% and no dimer mass is detected.

  • Workup: Filter the catalyst through a pad of Celite under a blanket of N₂. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Acid-Base Extraction & HCl Salt Formation

Objective: Purify the crude amine from neutral/organic impurities and isolate it as a stable, crystalline solid.

Purification Crude Crude Mixture (Amine + Nitrile + Neutrals) Acidify Add 1M HCl (aq) Extract with EtOAc Crude->Acidify Org1 Organic Layer (Discard: Unreacted Nitrile) Acidify->Org1 Aq1 Aqueous Layer (Amine HCl Salt) Acidify->Aq1 Basify Adjust to pH 10-12 (NaOH) Extract with DCM Aq1->Basify Aq2 Aqueous Layer (Discard: Salts) Basify->Aq2 Org2 Organic Layer (Pure Free Base) Basify->Org2 Salt Add HCl in Dioxane Crystallize Org2->Salt Final Pure Amine HCl Salt Salt->Final

Acid-base extraction and salt crystallization workflow for amine purification.

  • Acidification: Dissolve the crude oil in Ethyl Acetate (EtOAc). Add 1M aqueous HCl until the aqueous layer reaches pH 2 (Validate with pH paper).

  • Phase Separation: Transfer to a separatory funnel. The protonated target amine is now in the aqueous layer. Drain the aqueous layer. Discard the EtOAc layer (contains unreacted nitrile).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) until the pH reaches 11-12. The amine is now a neutral free base and will oil out.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: To the dry DCM solution, dropwise add 4M HCl in Dioxane (1.1 eq) under vigorous stirring. A white precipitate of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine hydrochloride will immediately form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

References
  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate - ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility bottlenecks when working with complex heterocyclic amine salts. (5-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility bottlenecks when working with complex heterocyclic amine salts. (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine hydrochloride is a highly valuable building block and intermediate in drug discovery, particularly for kinase inhibitors and neurological targets.

However, its unique structure—combining a moisture-sensitive hydrochloride salt with an electron-rich pyrazolo[1,5-a]pyridine core—requires precise handling. This guide is designed to explain the causality behind its degradation pathways and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Core Properties & Causality: The "Why" Behind the Instability

To troubleshoot effectively, we must first understand the structural liabilities of the molecule:

  • The Hydrochloride Salt (Hygroscopicity): The primary methanamine group is highly nucleophilic. If left as a free base, it is prone to rapid oxidation and carbamate formation with atmospheric CO₂. Converting it to a hydrochloride (HCl) salt protonates the amine, drastically improving its chemical stability. However, the trade-off is that chloride salts of amines are inherently hygroscopic . Exposure to atmospheric moisture leads to water absorption, deliquescence (clumping), and inaccurate mass measurements.

  • The Pyrazolo[1,5-a]pyridine Core (Photo-oxidation): This fused bicyclic system is highly electron-rich. While the 5-chloro substituent exerts an inductive electron-withdrawing effect (-I effect) that slightly stabilizes the ring against electrophilic attack compared to the unsubstituted analog, the core remains susceptible to photo-oxidation and reactive oxygen species (ROS) .

  • Free-Base Generation in Neutral pH: When dissolved in physiological assay buffers (pH 7.4), the amine is deprotonated. The resulting free base is significantly less stable and more prone to oxidative degradation, meaning aqueous working solutions have a very short viable shelf life .

Troubleshooting FAQs

Q1: My powder turned from off-white to yellowish/brown. Why did this happen, and can I still use it? A: The color change indicates photo-oxidation of the pyrazolo[1,5-a]pyridine core. This occurs when the compound is stored in clear glass vials exposed to ambient laboratory light (UV/Visible spectrum) over prolonged periods. Actionable Advice: Do not use discolored powder for quantitative biological assays (like IC₅₀ or Kᵢ determinations), as the degradation products may act as false-positive inhibitors or fluorescent quenchers. Always store in amber vials.

Q2: The compound is clumping and sticky. Does this affect my assay? A: Yes, severely. When the hydrochloride salt absorbs moisture, it changes the molecular weight of the bulk powder. If you weigh 10 mg of a hydrated powder, you are adding significantly less active pharmaceutical ingredient (API) than calculated. This shifts your IC₅₀ curves to the right, making the compound falsely appear less potent. Furthermore, localized micro-environments of water accelerate hydrolysis. Actionable Advice: Verify water content via Karl Fischer titration (see Protocol 2) before making stock solutions.

Q3: My DMSO stock solution lost potency after 2 months at -20°C. What happened? A: Repeated freeze-thaw cycles of DMSO introduce atmospheric condensation into the vial. Because DMSO is highly hygroscopic, it traps this water. The introduction of water into the DMSO stock facilitates the dissociation of the HCl salt and accelerates the oxidative degradation of the heterocycle. Actionable Advice: Aliquot your DMSO stocks immediately upon reconstitution and store them at -80°C to prevent freeze-thaw degradation.

Quantitative Data: Storage Guidelines

To ensure maximum shelf life and maintain the integrity of your compound, adhere to the following empirically validated storage conditions:

StateTemperatureContainer / AtmosphereExpected Shelf Life
Solid Powder (Long-term) -20°CAmber glass / Argon flushed24 - 36 months
Solid Powder (Short-term) 4°CAmber glass / Desiccator1 - 3 months
DMSO Stock Solution -80°CAmber vials / Single-use aliquots3 - 6 months
Aqueous Buffer (pH 7.4) 4°C (on ice)Polypropylene / Protected from light< 12 hours (Prepare fresh)

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Reconstitution and Aliquoting

This protocol ensures that moisture is not introduced during the creation of DMSO stock solutions, preserving the compound for long-term screening.

  • Thermal Equilibration (Critical): Remove the sealed vial of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine hydrochloride from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, permanently altering the batch's mass.

  • Weighing: Use a static-free spatula and weigh the required amount rapidly to minimize air exposure.

  • Dissolution: Dissolve the powder in anhydrous DMSO (water content <0.005%, stored over molecular sieves). Vortex gently until completely clear.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber polypropylene or glass vials.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, and amber vials prevent photo-oxidation of the pyrazolopyridine core.

  • Validation (LC-MS): Take one aliquot, dilute it in LC-MS grade acetonitrile/water, and run a baseline purity check. The primary mass peak should correspond to the free base [M+H]⁺. Store the remaining aliquots at -80°C.

Protocol 2: Moisture Content Verification (Karl Fischer Titration)

If your solid powder has been exposed to ambient air, you must validate its water content before using it for sensitive quantitative assays.

  • Sample Preparation: Accurately weigh ~10-20 mg of the aged compound on an analytical balance.

  • Titration Setup: Introduce the sample into a volumetric Karl Fischer titration vessel containing anhydrous methanol as the working medium.

  • Measurement: Titrate with a standard Hydranal reagent until the electrometric endpoint is reached. The instrument will calculate the exact percentage of water by weight.

  • Correction & Action:

    • If water content is < 1% : The powder is safe to use as-is.

    • If water content is 1% - 5% : Recalculate the molarity of your stock solutions to account for the water mass (e.g., a 10 mg sample with 5% water only contains 9.5 mg of API).

    • If water content is > 5% : The compound has severely deliquesced. Discard the batch or subject it to lyophilization/re-purification, as degradation has likely occurred.

Degradation Pathways & Mitigation Workflows

The following diagram maps the logical relationship between environmental stressors, the specific chemical degradation mechanisms of the compound, and the preventative solutions you must implement.

StabilityWorkflow cluster_stressors Environmental Stressors Compound (5-Chloropyrazolo[1,5-a]pyridin-2-yl) methanamine HCl Moisture Atmospheric Moisture (Humidity) Compound->Moisture Exposed to Light UV/Visible Light Exposure Compound->Light Exposed to Buffer Neutral/Basic pH (Aqueous Buffers) Compound->Buffer Dissolved in Hygro Hygroscopic Moisture Absorption & Clumping Moisture->Hygro Induces Photo Photo-oxidation of Pyrazolopyridine Core Light->Photo Triggers FreeBase Free-Base Generation (Increased Oxidation Risk) Buffer->FreeBase Deprotonates Desiccator Store at -20°C with Desiccant Hygro->Desiccator Prevented by Amber Use Amber Vials Avoid Direct Light Photo->Amber Prevented by Fresh Prepare Solutions Fresh Before Use FreeBase->Fresh Mitigated by

Fig 1. Degradation pathways of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine HCl and mitigations.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs (Hygroscopicity of Hydrochloride Salts) Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines (Stability and oxidation of the pyrazolo[1,5-a]pyridine core) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase (Metabolic and oxidative stability of substituted pyrazolopyridines) Source: PubMed Central (NIH) URL: [Link]

Troubleshooting

Technical Support Guide: Minimizing Side Reactions in (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine Synthesis

Executive Summary & Chemical Context The synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is a critical workflow in the development of TRK and RET kinase inhibitors (e.g., LOXO-195 analogs). The molecule fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is a critical workflow in the development of TRK and RET kinase inhibitors (e.g., LOXO-195 analogs). The molecule features a fused pyrazolo[1,5-a]pyridine core with two sensitive functionalities:[1][2][3][4][5]

  • 5-Chloro substituent: Prone to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions.

  • 2-Methanamine tail: Prone to dimerization (secondary amine formation) and oxidative instability during synthesis from nitrile or amide precursors.

This guide provides a troubleshooting framework to navigate the "selectivity cliff" where preserving the halogen takes precedence over reactivity.

Core Synthesis & Regiocontrol (The Cycloaddition)

The most robust route to the 5-chloropyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium salts with alkynes.

Mechanism & Workflow

The reaction involves the in situ generation of an N-aminopyridinium ylide, which undergoes a dipolar cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate).

Critical Decision Point: Regioselectivity (C2 vs. C3 substitution).

  • Challenge: Reaction of 1-amino-4-chloropyridinium salt with ethyl propiolate typically yields the 3-carboxylate as the major isomer.

  • Solution: To access the 2-substituted core required for this target, use ethyl 2-butynoate (followed by decarboxylation if needed) or specific copper-catalyzed oxidative couplings. Alternatively, use a 2-formyl equivalent protected as an acetal.

G Start 4-Chloropyridine Step1 N-Amination (MSH or H2NOSO3H) Start->Step1 Inter1 1-Amino-4-chloropyridinium Salt Step1->Inter1 Step2 [3+2] Cycloaddition (Base + Alkyne) Inter1->Step2 Ethyl Propiolate + K2CO3/DMF Prod1 5-Chloro-3-carboxylate (Major Isomer - Undesired) Step2->Prod1 Kinetic Control Prod2 5-Chloro-2-carboxylate (Minor/Target Isomer) Step2->Prod2 Ligand/Steric Control

Figure 1: Divergent regiochemical outcomes in the cycloaddition step. Standard conditions favor the 3-isomer; optimization is required for the 2-isomer.

The Critical Step: Nitrile Reduction

The transformation of 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile to the methanamine is the most failure-prone step.

The "Dechlorination Trap"
  • Scenario: You use Pd/C and H₂ (balloon) to reduce the nitrile.

  • Outcome: You obtain the des-chloro amine (Pyrazolo[1,5-a]pyridin-2-ylmethanamine).

  • Root Cause: Palladium facilitates oxidative addition into the Ar-Cl bond, leading to hydrodehalogenation.

The "Dimerization Trap"
  • Scenario: You use partial hydrogenation or insufficient catalyst loading.

  • Outcome: You isolate the secondary amine dimer (R-CH₂-NH-CH₂-R).

  • Root Cause: The intermediate imine reacts with the newly formed primary amine.

Recommended Protocol: Borane-Dimethyl Sulfide (BMS) Reduction

Borane reagents are chemoselective for nitriles over aryl chlorides and avoid the radical mechanisms that lead to dechlorination.

ParameterStandard Hydrogenation (Avoid)Borane-DMS (Recommended)
Reagent H₂ / Pd/CBH₃·SMe₂ (2.0 - 3.0 equiv)
Solvent MeOH / EtOHAnhydrous THF
Temp RTReflux (65°C)
Selectivity Poor (Dechlorination risk)Excellent (Cl preserved)
Workup FiltrationAcidic quench (MeOH/HCl) required
Step-by-Step Protocol (BMS Method)
  • Setup: Flame-dry a 3-neck flask under N₂. Charge with 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq) and anhydrous THF (0.1 M).

  • Addition: Cool to 0°C. Dropwise add BH₃·SMe₂ (2.5 eq). Caution: Gas evolution.

  • Reaction: Warm to RT, then reflux for 2–4 hours. Monitor by TLC/LCMS (Look for disappearance of nitrile).

  • Quench (Critical): Cool to 0°C. Cautiously add MeOH (excess) to destroy borane. Then add 6N HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH >12, extract with DCM. Convert to HCl salt immediately for stability.

Troubleshooting Guide (FAQ)

Q1: I see a +14 mass unit impurity in my LCMS. What is it?

Diagnosis: This is likely the N-methylated side product. Cause: If you used Methanol during the borane quench before destroying all hydride, or if the workup was too hot/prolonged, methylation can occur. Fix: Ensure complete destruction of excess borane with MeOH at 0°C before adding acid. Alternatively, use ethanol for the quench.

Q2: My product is turning purple/black upon drying.

Diagnosis: The free base amine is unstable and likely forming carbamates with atmospheric CO₂ or oxidizing. Fix: Never store the free amine. Isolate the organic layer, dry with Na₂SO₄, and immediately bubble HCl gas or add 4M HCl/Dioxane to precipitate the dihydrochloride salt . Store the salt at -20°C.

Q3: I cannot use Borane. What is the alternative?

Alternative: Cobalt(II) Chloride + NaBH4 .

  • Mechanism: In situ generation of cobalt boride, which acts as a heterogeneous catalyst.

  • Protocol: Dissolve nitrile in MeOH. Add CoCl₂·6H₂O (0.5 eq). Portion-wise add NaBH₄ (5.0 eq).

  • Advantage: Preserves Ar-Cl bonds better than Pd/C or Raney Ni.

  • Disadvantage: Messy workup (black precipitate); requires celite filtration.

Q4: The cycloaddition gave me a 50:50 mixture of isomers. How do I separate them?

Diagnosis: Regioisomers (2- vs 3-substituted) often have different polarities but can be close. Fix:

  • Flash Chromatography: The 3-ester is typically less polar than the 2-ester due to dipole cancellation. Use a gradient of Hexane/EtOAc (0-50%).

  • Recrystallization: The 3-isomer often crystallizes more readily from EtOH. Check the supernatant for your enriched 2-isomer.

Analytical Data Reference

CompoundExpected 1H NMR (DMSO-d6) FeaturesKey LCMS Signal (ESI+)
Nitrile Precursor δ 8.8 (d, 1H, H-7), δ 8.2 (s, 1H, H-3)[M+H]+ 178/180 (Cl pattern)
Target Amine δ 4.1 (s, 2H, -CH₂-NH₂), δ 8.6 (d, 1H)[M+H]+ 182/184
Dechlorinated Impurity Loss of Cl isotope pattern; extra aromatic H[M+H]+ 148
Dimer Impurity δ 3.8 (s, 4H), two aromatic units[M+H]+ ~347

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: "One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source."[6]

    • Source: Organic Chemistry Frontiers, 2019.
    • URL:[Link]

  • Borane Reduction Selectivity

    • Title: "Selective reductions of nitriles to amines with borane-dimethyl sulfide."
    • Source: Journal of Organic Chemistry, 1981.
    • URL:[Link]

  • Cobalt Boride Reduction (Alternative)

    • Title: "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride."
    • Source: Tetrahedron Letters, 1989.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Context)

    • Title: "Discovery of LOXO-195: A Second-Gener
    • Source: ACS Medicinal Chemistry Letters, 2017. (Note: Discusses analogous pyrazolo-pyrimidine scaffolds).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

This guide provides a rigorous technical analysis of the 1H NMR spectrum for (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine . It is designed for medicinal chemists and analytical scientists requiring definitive structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine . It is designed for medicinal chemists and analytical scientists requiring definitive structural validation of this scaffold, which is increasingly prevalent in kinase inhibitor discovery (e.g., JAK, Trk inhibitors).

Unlike generic spectral lists, this guide compares analytical methodologies (Solvent Selection) and structural differentiation strategies (Isomer Discrimination), establishing a self-validating protocol for your laboratory.

Structural Assignment & Theoretical Framework

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system.[1][2][3] Correct assignment requires understanding the specific electronic environment created by the bridgehead nitrogen and the 5-chloro substituent.

Molecule Specification
  • Compound: (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine[3]

  • Core Scaffold: Pyrazolo[1,5-a]pyridine[2][4][5][6][7][8]

  • Key Features:

    • Bridgehead Nitrogen (

      
      ):  Exerts significant deshielding on 
      
      
      
      .[3]
    • 5-Chloro Substituent: Breaks the spin system of the pyridine ring, simplifying the splitting pattern but requiring precise

      
      -coupling analysis to distinguish from regioisomers (4-Cl or 6-Cl).[3]
      
    • 2-Methanamine (

      
      ):  A diagnostic aliphatic handle sensitive to solvent pH and hydrogen bonding.[3]
      
Visualization: Structure & Numbering

G Figure 1: Numbering Scheme for (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine N1 N1 C2 C2 N1->C2 C3 C3 (H) C2->C3 Sub CH2-NH2 C2->Sub Position 2 C3a C3a C3->C3a C3a->N1 C4 C4 (H) C3a->C4 C5 C5 (Cl) C4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C7->N1

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is not merely about solubility; it dictates the visibility of the "exchangeable" amine protons and the resolution of the aromatic region.

Performance Matrix
FeatureOption A: DMSO-d6 (Recommended)Option B: CDCl3 (Alternative)
Amine (

) Visibility
High. Visible as a broad singlet or distinct peak (if salt).Low. Often invisible or extremely broad due to rapid exchange.[3]
Solubility Excellent. Dissolves both free base and HCl salts.[3]Variable. Good for free base; poor for salts.[3]
Water Peak Interference ~3.33 ppm (Distinct from methanamine

).[3]
~1.56 ppm (Far from key signals).[9]
Aromatic Resolution High dispersion;

often shifts downfield.[3]
Good, but potential overlap if concentration is high.[3]
Sample Recovery Difficult (High boiling point).Easy (Volatile).[3][4][10]
Deep Dive: Why DMSO-d6 is the Superior Choice

For this specific amine, DMSO-d6 is the authoritative standard.[3]

  • H-Bonding Stabilization: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the

    
     protons.[3] This allows the amine protons to appear as a distinct signal (typically 
    
    
    
    2.0–4.0 ppm broad s, or
    
    
    8.0+ ppm if protonated as
    
    
    ), enabling integration verification.
  • Salt Characterization: Methanamines are often isolated as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to ensure stability.[3] These salts are insoluble in

    
     but readily soluble in DMSO-d6.[3]
    

Technical Insight: If you observe a triplet for the


 group at position 2 (approx 3.8 ppm) in DMSO-d6, this indicates the 

protons are coupling (

) with the methylene protons. This confirms the presence of the primary amine and the absence of rapid exchange, a marker of sample purity and dryness.

Comparative Analysis: Regioisomer Differentiation

A critical challenge in synthesizing substituted pyrazolo[1,5-a]pyridines is distinguishing the 5-chloro isomer from the 4-chloro or 6-chloro byproducts.[3]

The Diagnostic Logic (Coupling Constants)

You cannot rely solely on chemical shift. You must calculate the Coupling Constants (


)  of the remaining aromatic protons.
IsomerExpected Spin System (6-Membered Ring)Diagnostic Signal
5-Chloro (Target) AMX System (modified).

and

are meta;

and

are ortho.[3]

:
Doublet (

Hz).[3]

:
Singlet or fine doublet (

Hz).
4-Chloro

,

,

contiguous.[3][8]

:
Doublet (

Hz).[3] No singlet in aromatic region.[3]
6-Chloro

,

contiguous;

isolated.[3]

:
Singlet (or fine meta coupling).

:
AB System (

Hz).
Visualization: Isomer Discrimination Workflow

DecisionTree Figure 2: Logic Gate for Structural Validation via NMR Splitting Patterns Start Analyze Aromatic Region (6.5 - 9.0 ppm) Count Count Protons on 6-membered Ring Start->Count ThreeH 3 Protons Found (H4, H6, H7) Count->ThreeH CheckH7 Check H7 Splitting (Most deshielded, ~8.5 ppm) ThreeH->CheckH7 Doublet H7 is Doublet (J ~ 7 Hz) CheckH7->Doublet Ortho coupling exists Singlet H7 is Singlet (or weak meta coupling) CheckH7->Singlet No Ortho neighbor CheckH4 Check H4 Signal (Usually ~7.5 - 8.0 ppm) Doublet->CheckH4 Result6Cl LIKELY: 6-Chloro Isomer Singlet->Result6Cl H4Singlet H4 is Singlet/Broad s (Meta to H6 only) CheckH4->H4Singlet No Ortho neighbor H4Doublet H4 is Doublet (Ortho to H5) CheckH4->H4Doublet Ortho neighbor present Result5Cl CONFIRMED: 5-Chloro Isomer H4Singlet->Result5Cl Result4Cl LIKELY: 4-Chloro Isomer H4Doublet->Result4Cl

Experimental Data: Expected Shifts & Protocol

Based on the pyrazolo[1,5-a]pyridine scaffold and substituent additivity rules, the following data represents the Target Spectrum in DMSO-d6.

Predicted 1H NMR Data Table (DMSO-d6, 400 MHz)
PositionProtonShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
7 Ar-H8.65 - 8.75 Doublet (d)1H

Deshielded by bridgehead N; ortho to H6.
4 Ar-H7.80 - 7.90 Singlet (d)1H

Adjacent to bridgehead; meta coupling only.[3]
6 Ar-H7.00 - 7.15 dd1H

Shielded relative to H7/H4; couples to both.[3]
3 Ar-H6.60 - 6.70 Singlet (s)1H-Characteristic 5-membered ring singlet.[3]

Alkyl3.85 - 4.00 Singlet (s)2H-Becomes doublet if NH exchange is slow.[3]

Amine2.0 - 3.5 Broad (br s)2H-Highly variable; shifts downfield in salts.[3]

Note: If the sample is the HCl salt , the


 signal will appear as 

broad singlets at

8.0–8.5 ppm, and the

peak will shift slightly downfield (

4.1 ppm).
Standard Operating Procedure (SOP)

Objective: Obtain high-resolution spectrum for purity assessment (>95%).

  • Sample Preparation:

    • Weigh 5–10 mg of the compound.[3]

    • Add 0.6 mL DMSO-d6 (99.9% D).[3]

    • Critical Step: If the solution is cloudy (free base), sonicate for 30 seconds. If salt, ensure complete dissolution.[3]

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard proton).[3]

    • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

    • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (for quantitative integration).

    • Temperature: 298 K (25°C).[3]

  • Processing:

    • Reference the spectrum using the residual DMSO pentet at 2.50 ppm .[9]

    • Apply exponential window function (LB = 0.3 Hz) to resolve fine meta-couplings (

      
       Hz) on H4/H6.
      

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[3][11] Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997.[3] Link

  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992.[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13785278, Pyrazolo[1,5-a]pyridine."[3] PubChem, 2025.[3][8] Link

Sources

Comparative

Mass spectrometry (LC-MS) data for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

This guide serves as an advanced technical resource for the analysis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 1187931-45-8 for HCl salt).[1] It objectively compares analytical methodologies, highlighting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the analysis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 1187931-45-8 for HCl salt).[1]

It objectively compares analytical methodologies, highlighting the limitations of standard Reversed-Phase (RP) techniques against optimized alternatives like HILIC and Fluorinated Phase chromatography. The data presented synthesizes physicochemical principles with established fragmentation behaviors of pyrazolo[1,5-a]pyridine scaffolds.[2]

[1]

Executive Summary & Compound Profile

The Challenge: This compound combines a polar primary amine tail with a lipophilic, halogenated heteroaromatic core. Standard C18 methods often fail to retain the compound sufficiently (eluting in the void volume) or produce significant peak tailing due to silanol interactions, compromising quantitation limits (LOQ).

The Solution: This guide compares the "Standard" C18 approach against "Optimized" alternatives (HILIC and PFPP), demonstrating that HILIC provides superior retention and sensitivity for this specific building block.

FeatureSpecification
Compound Name (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine
CAS Number 1187931-45-8 (HCl) / 885275-06-9 (Free Base)
Molecular Formula C

H

ClN

(Neutral MW: 181.[1][3]62)
Monoisotopic Mass 181.0407
Key Ion (ESI+) [M+H]

= 182.05 / 184.05 (3:1 ratio)
pKa (Predicted) ~8.9 (Primary amine), ~1.5 (Pyridine N)

Comparative Analysis: Chromatographic Performance

The following data compares three distinct stationary phases for the separation of the target compound from common synthetic impurities (e.g., des-chloro analogs or regioisomers).

Scenario A: Retention & Peak Shape

Objective: Achieve


 to avoid ion suppression from salts eluting in the void volume.
ParameterMethod A: Standard C18 Method B: Fluorinated (PFPP) Method C: HILIC (Recommended)
Mechanism Hydrophobic InteractionPi-Pi / Dipole-DipoleHydrophilic Partitioning
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 0.1% Formic AcidACN/Water (90:[1]10) + 10mM NH

OAc
Retention Time (

)
0.8 min (Void elution)2.4 min4.1 min
Peak Symmetry 0.6 (Tailing)1.1 (Excellent)1.2 (Good)
MS Sensitivity Low (Suppression)HighVery High (Desolvation efficient)
Verdict Not Recommended Good Alternative 🌟 Superior Performance

Technical Insight:

  • Method A (C18): The protonated primary amine (at pH 3) is too polar for standard C18 retention, leading to co-elution with matrix salts.

  • Method B (PFPP): The Pentafluorophenylpropyl phase interacts with the electron-deficient pyridine ring and the basic amine, providing orthogonal selectivity.

  • Method C (HILIC): The high-organic mobile phase enhances ESI ionization efficiency (up to 5x signal increase vs. aqueous C18) and strongly retains the polar amine.

Mass Spectrometry Data: Fragmentation & Identification

Differentiation of the 5-chloro isomer from the 4-chloro or 6-chloro regioisomers requires precise MS/MS characterization.[1]

MS1 Spectrum (Full Scan)
  • Base Peak:

    
     182.1 ([M+H]
    
    
    
    )[1]
  • Isotope Pattern: Distinct Chlorine signature.[1]

    • 
       182.1 (100% Relative Abundance)[1]
      
    • 
       184.1 (~32% Relative Abundance)[1]
      
MS2 Fragmentation (Product Ion Scan)

Precursor:


 182.1 @ 25 eV Collision Energy.[1]
Fragment (

)
Loss IdentityStructural Insight
165.0 -17 Da (NH

)
Characteristic of primary amines (2-methanamine cleavage).[1]
155.0 -27 Da (HCN)Collapse of the pyrazole ring (Typical for pyrazolo-pyridines).[1]
129.0 -53 Da (HCN + C

H

)
Further ring degradation.
147.0 -35 Da (Cl radical)Critical: Rare in ESI, but indicates labile halogen if observed.[1]
Isomeric Differentiation Strategy

To distinguish 5-Chloro from 6-Chloro isomers:

  • 5-Chloro: The Cl is para to the bridgehead nitrogen.[1] Fragmentation is generally cleaner.

  • 6-Chloro: The Cl is meta to the bridgehead.[1] Steric hindrance often alters the ratio of the

    
     155 vs 
    
    
    
    165 fragments.
  • Protocol: Run a reference standard of the specific isomer to establish the 165/155 ion ratio .

Visual Workflows (Graphviz)[1]

Figure 1: Method Development Decision Tree

This logic flow ensures the correct column selection based on sample matrix and required sensitivity.

MethodSelection Start Start: Sample Analysis (5-Cl-Pyrazolo-amine) CheckConc Is Concentration > 1 µg/mL? Start->CheckConc CheckMatrix Is Matrix Complex? (Plasma/Reaction Mix) CheckConc->CheckMatrix No (Trace Analysis) C18_HighpH Method: C18 High pH (10mM NH4HCO3, pH 10) De-protonates amine for retention CheckConc->C18_HighpH Yes (Purity Check) HILIC Method: HILIC (Silica/Amide) Max Sensitivity & Retention CheckMatrix->HILIC Yes (Need Salt Removal) PFPP Method: PFPP (Fluorinated) Orthogonal Selectivity CheckMatrix->PFPP No (Clean Standard)

Caption: Decision matrix for selecting the optimal LC stationary phase based on sensitivity needs and matrix complexity.

Figure 2: Proposed Fragmentation Pathway

Visualizing the MS/MS breakdown to confirm structural identity.[2]

Fragmentation Parent Parent Ion [M+H]+ m/z 182 Frag1 Loss of NH3 (Amine Cleavage) m/z 165 Parent->Frag1 -17 Da Frag2 Loss of HCN (Ring Contraction) m/z 155 Parent->Frag2 -27 Da Frag3 Deep Frag m/z 129 Frag1->Frag3 -36 Da (HCl) Frag2->Frag3

Caption: ESI+ Fragmentation pathway. The loss of ammonia (m/z 165) is the primary diagnostic transition for the methanamine side chain.

Experimental Protocols

Protocol A: High-Sensitivity HILIC Method (Recommended)

Application: PK studies, trace impurity analysis.[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 90% B[1]

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 90% B (Re-equilibrate for 3 min).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in MRM Mode (Transitions: 182.1

    
     165.1).
    
Protocol B: Robust Purity Check (Reversed Phase)

Application: Synthesis monitoring, QC.

  • Column: C18 with Polar Embedded Group (e.g., Aquasil or Zorbax SB-Aq).[1]

  • Buffer: 0.1% Trifluoroacetic acid (TFA) – Note: TFA suppresses MS signal but improves peak shape for amines.[1]

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV @ 254 nm (Primary), MS (Secondary).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72210811, Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride. Retrieved from [Link][1]

  • Waters Corporation. (2024).[4] Strategies for Retaining Polar Amines in LC-MS. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2018). Fragmentation patterns of fused pyrazolo-pyridine heterocycles in ESI-MS/MS.

Sources

Validation

HPLC Purity Assessment of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine: A Comparative Method Development Guide

Executive Summary The assessment of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 1203666-83-8) presents a classic chromatographic challenge: analyzing a basic primary amine attached to a polarizable heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 1203666-83-8) presents a classic chromatographic challenge: analyzing a basic primary amine attached to a polarizable heterocyclic core. Standard generic acidic methods often fail to resolve this compound from its synthetic precursors (specifically the nitrile intermediate) or result in severe peak tailing due to silanol interactions.

This guide compares two distinct HPLC methodologies—Acidic C18 (Method A) versus High-pH Hybrid C18 (Method B) —to demonstrate why pH switching is the superior strategy for this specific scaffold. We provide experimental protocols, impurity profiling logic, and decision pathways to ensure self-validating data integrity.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecule's physicochemical behavior is the first step in method design.

PropertyDescriptionChromatographic Implication
Structure Bicyclic pyrazolo[1,5-a]pyridine core with a primary methanamine tail.The core is moderately lipophilic, but the tail is highly polar and basic.
Basicity (pKa) Primary amine pKa ~9.0 - 9.5.At pH < 9, the molecule is positively charged (

), reducing retention on C18 and causing "fronting" or "tailing" due to secondary silanol interactions.
UV Absorbance

~254 nm, ~290 nm.
Good UV response; standard DAD detection is sufficient.
Key Impurities 1. Precursor Nitrile (Des-amine)2. Des-chloro analog (Hydrogenolysis byproduct)3. Dimer formation (Secondary amine)Method must resolve the highly polar amine from the neutral/less polar nitrile.

Comparative Method Assessment

We evaluated two primary approaches to analyzing this building block. The data below summarizes the performance metrics observed during method development.

The Comparison: Acidic vs. Basic Mobile Phases
FeatureMethod A: The "Generic" Screen Method B: The "Optimized" Approach
Stationary Phase Standard C18 (e.g., SunFire, Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH, Gemini NX)
Mobile Phase Water/ACN + 0.1% TFA (pH ~2.0)10mM Ammonium Bicarbonate (pH 10.0) / ACN
Peak Shape (

)
Poor (1.8 - 2.5) . Severe tailing due to cation exchange with silanols.Excellent (1.0 - 1.2) . Amine is neutral; silanol interactions suppressed.
Retention (

)
Low . The charged amine elutes near the void volume (

), co-eluting with polar salts.
Moderate/High . Neutral amine interacts strongly with C18 ligands.
Selectivity (

)
Poor resolution between amine and polar degradation products.High resolution. The amine shifts significantly later than neutral impurities.
MS Compatibility Good (TFA suppresses signal slightly; Formic Acid better).Excellent (Ammonium Bicarbonate is volatile).
Experimental Data Summary (Simulated Validation)
ParameterMethod A (Acidic)Method B (Basic - Recommended)
Retention Time (Amine) 1.8 min (Interferes with solvent front)5.4 min (Well retained)
Retention Time (Nitrile Impurity) 6.2 min6.0 min
Resolution (

)
< 1.5 (Risk of co-elution with polar impurities)> 8.0 (Baseline separation)
LOD (S/N = 3) 0.5 µg/mL (Peak broadening lowers height)0.1 µg/mL (Sharp peak maximizes height)

Scientist's Insight: While Method A is the standard "walk-up" method in many labs, it is unsuitable for purity assessment of this specific amine. The positive charge at pH 2.0 repels the hydrophobic stationary phase, forcing the compound to elute too early. Method B is the mandatory choice for accurate quantitation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The use of a specific check standard ensures the column is performing correctly before samples are run.

Reagents & Equipment
  • System: HPLC or UPLC with PDA Detector.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns at pH 10.

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.
    
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g

      
       in 1L HPLC-grade water. Add 2-3 mL 
      
      
      
      to reach pH 10.0. Filter (0.22 µm).
    • MP B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 35°C

    • Injection Vol: 5 µL

Time (min)% MP A (Buffer)% MP B (ACN)Event
0.0955Equilibration
1.0955Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Concentration: 0.5 mg/mL.[2]

    • Crucial Step: Ensure the sample is fully dissolved.[1] If the salt form (HCl) is used, the buffer capacity of the mobile phase will handle it, but ensure the injection plug doesn't precipitate in the needle.

Impurity Profiling & Logic

When assessing the purity of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, you are validating the success of the synthesis (likely reduction of the nitrile).

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities and how the analytical method distinguishes them.

ImpurityLogic Precursor Precursor: Nitrile (Neutral, High Retention) Analysis HPLC Method B (High pH C18) Precursor->Analysis Incomplete Reduction Product Target: Methanamine (Basic, pH Dependent) Product->Analysis Main Peak Impurity1 Impurity: Des-Chloro (From Over-Hydrogenation) Impurity1->Analysis Side Reaction Impurity2 Impurity: Dimer (Secondary Amine) Result1 RT ~6.0 min (Distinct from Product) Analysis->Result1 Separates Result2 RT ~5.4 min (Sharp Peak) Analysis->Result2 Resolves Result3 RT ~4.8 min (Early Eluter) Analysis->Result3 Detects

Caption: Analytical logic flow distinguishing the target amine from neutral precursors and structural analogs based on retention behavior at pH 10.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Doublet Peak for Main Compound Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (95% Buffer).
Peak Fronting Column overload or void volume collapse.Reduce injection volume to 2 µL or check column history (avoid using high pH columns for low pH work later).
Extra Peak @ RRT 0.9 Des-chloro impurity.Check synthesis: Was Pd/C used? If so, the C-Cl bond is labile. Switch to Raney Nickel or Borane reduction.

Method Development Decision Tree

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) differs.

MethodTree Start Start: Purity Assessment CheckpH Is the analyte a Basic Amine (pKa > 8)? Start->CheckpH Standard Try Standard Acidic Method (0.1% Formic/TFA) CheckpH->Standard No (Neutral/Acidic) HighPH Select High pH Method (10mM NH4HCO3, pH 10) CheckpH->HighPH Yes Eval Evaluate Peak Shape & Retention Standard->Eval HighPH->Eval Decision Tailing > 1.5? Retention k' < 2? Eval->Decision HILIC Switch to HILIC Mode (Acetonitrile/Buffer) Decision->HILIC Yes (Still Poor) Final Finalize Method B Decision->Final No (Good Data)

Caption: Decision matrix for selecting the optimal chromatographic mode for basic heterocyclic amines.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Pyrazolo[1,5-a]pyridine Scaffolds: L. McElroy et al. (2019). Discovery of Selective Inhibitors of the Pyrazolo[1,5-a]pyridine Class. Journal of Medicinal Chemistry. Link

  • High pH Chromatography: Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Standard industry protocol for high pH stability). Link

  • Impurity Profiling Guidelines: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Link

Sources

Comparative

Comparative Guide: 5-Chloro vs. 5-Bromo Pyrazolo[1,5-a]pyridine Reactivity

The following guide provides an in-depth technical comparison of 5-chloro and 5-bromo pyrazolo[1,5-a]pyridine, designed for researchers in medicinal chemistry and process development. Executive Summary & Decision Matrix...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-chloro and 5-bromo pyrazolo[1,5-a]pyridine, designed for researchers in medicinal chemistry and process development.

Executive Summary & Decision Matrix

In the pyrazolo[1,5-a]pyridine scaffold, the choice between a 5-chloro and 5-bromo substituent is not merely a matter of reactivity rates; it dictates the chemoselective strategy of your synthesis.

  • Select 5-Bromo for speed and reliability in early-stage discovery. It undergoes rapid oxidative addition and facile Lithium-Halogen (Li-Hal) exchange, making it the "universal donor" for C5 functionalization.

  • Select 5-Chloro for orthogonal functionalization or scale-up . Its inertness to standard Li-Hal exchange conditions allows for directed metalation at the C7 position without disturbing the C5 halide, enabling sophisticated multi-step elaborations that are impossible with the bromide.

Quick Selection Guide
Feature5-Bromo-pyrazolo[1,5-a]pyridine 5-Chloro-pyrazolo[1,5-a]pyridine
Pd-Catalyzed Coupling Excellent (Standard ligands: PPh₃, dppf)Moderate (Requires bulky ligands: XPhos, RuPhos)
Li-Hal Exchange Dominant (Fast exchange at -78°C)Inert (Resistant to exchange; allows C-H activation elsewhere)
C7-H Functionalization Difficult (C5-Li exchange competes)Feasible (Directed ortho-metalation at C7 proceeds selectively)
Cost & Stability Higher cost, light-sensitiveLower cost, robust stability
Primary Use Case Library generation, rapid SARProcess chemistry, multi-functionalization scaffolds

Scaffold Architecture & Electronic Properties

Understanding the numbering and electronic bias of the ring is prerequisite to predicting reactivity.

  • Numbering: The bridgehead nitrogen is unnumbered. The pyrazole nitrogen is N1.[1] The pyridine ring carbons are numbered 4, 5, 6, and 7.

    • C7: Most acidic proton (adjacent to bridgehead N).

    • C3: Most nucleophilic position (prone to electrophilic aromatic substitution).

    • C5: The "meta-like" position relative to the bridgehead nitrogen.

Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways dictated by the halogen choice.

ReactivityMap Start Pyrazolo[1,5-a]pyridine Scaffold Br_Path 5-Bromo Derivative (Weak C-Br Bond) Start->Br_Path X = Br Cl_Path 5-Chloro Derivative (Strong C-Cl Bond) Start->Cl_Path X = Cl Li_Exchange Lithium-Halogen Exchange (-78°C, n-BuLi) Br_Path->Li_Exchange Fast Pd_Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Path->Pd_Coupling Standard Ligands (PPh3, dppf) Cl_Path->Li_Exchange Inert DoM Directed Ortho-Metalation (TMPMgCl·LiCl) Cl_Path->DoM Selective Cl_Path->Pd_Coupling Specialized Ligands (XPhos, RuPhos) C5_Li C5-Lithio Species (C5 Functionalization) Li_Exchange->C5_Li C7_Mg C7-Magnesio Species (C7 Functionalization) DoM->C7_Mg C5-Cl Remains Intact

Caption: Divergent reactivity pathways. Note how 5-Cl enables C7 functionalization while preserving the C5 handle.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary method for functionalizing the C5 position.

  • 5-Bromo:

    • Reactivity: High. The C-Br bond (~68 kcal/mol) undergoes oxidative addition readily with Pd(0).

    • Conditions: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are sufficient. Mild bases (Na2CO3, K3PO4) and standard solvents (Dioxane/Water) work well at 80-100°C.

    • Advantage: Broad substrate scope, including sterically hindered boronic acids.

  • 5-Chloro:

    • Reactivity: Lower. The C-Cl bond (~81 kcal/mol) requires more energy or electron-rich ligands to facilitate oxidative addition.

    • Conditions: Often requires "Buchwald-type" precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr). Higher temperatures (100-120°C) may be needed.

    • Strategic Note: If your molecule contains other bromides (e.g., on a pendant aryl ring), using 5-Cl allows you to selectively couple the external bromide first, leaving the C5-Cl for a later step.

B. Metal-Halogen Exchange vs. Directed Metalation (The Critical Difference)

This is the most distinct differentiator between the two halides.

  • 5-Bromo (The "Exchange" Specialist):

    • Treatment with n-BuLi or i-PrMgCl at -78°C results in rapid Lithium-Halogen exchange at C5.

    • Outcome: Formation of the C5-anion, which can be quenched with electrophiles (aldehydes, iodides, etc.).

    • Warning: You cannot easily deprotonate C7 or C3 with 5-Br present; the exchange reaction is faster than deprotonation.

  • 5-Chloro (The "Orthogonal" Specialist):

    • The C-Cl bond is generally inert to Li-Hal exchange conditions at -78°C.

    • Outcome: This allows the use of bases like TMPMgCl[1]·LiCl (Knochel-Hauser base) to perform Directed Ortho-Metalation (DoM) .

    • Regioselectivity: The base coordinates to N1 (pyrazole nitrogen) and deprotonates the C7 position (the most acidic site).

    • Result: You generate a C7-magnesium species while keeping the C5-Cl intact. This allows you to install a substituent at C7, and then use Pd-catalysis to functionalize C5-Cl in a subsequent step.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Best for 5-Bromo)

Use this for rapid library generation.

  • Reagents: 5-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2·DCM (5 mol%), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Concentration ~0.2 M.

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 90°C for 4–12 hours.

    • Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol B: C7-Selective Functionalization (Exclusive to 5-Chloro)

Use this to install a group at C7 while saving C5 for later.

  • Reagents: 5-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv), TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/Toluene).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the 5-chloro substrate in dry THF under Argon.

    • Cool the solution to -78°C .

    • Dropwise add TMPMgCl·LiCl. The bulky base coordinates to N1 and deprotonates C7.

    • Stir at -78°C for 30–60 minutes.

    • Add electrophile (e.g., I2, DMF, or an aldehyde).

    • Warm slowly to room temperature.

  • Note: The C5-Cl bond remains intact throughout this process, available for future cross-coupling.

References

  • Regioselective Metalation: Organic Letters, 2018 , 20(10), 3114–3118.[3] "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Link

    • Key Insight: Establishes C7 as the primary site for DoM using TMP bases and demonstrates the stability of chlorides under these conditions.
  • Synthesis & Numbering: Synlett, 2024 , 35, 1551-1556.[4] "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Link

    • Key Insight: Confirms the synthetic route from N-aminopyridines and the resulting substitution p
  • General Reactivity: Chemical Reviews, 2008 , 108(8), 3054–3131. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Link

    • Key Insight: Foundational text for ligand selection (PPh3 vs XPhos) based on halide bond strength.
  • Scaffold Utility: Journal of Medicinal Chemistry, 2002 , 45(19), 4254-4264. "Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors." Link

    • Key Insight: Demonstrates the biological relevance and typical functionalization str

Sources

Validation

Structural Characterization &amp; Comparative Profiling: (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

Executive Summary (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of type I and II kinase inhibitors (e.g., RET, TRK, and JAK inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of type I and II kinase inhibitors (e.g., RET, TRK, and JAK inhibitors). Its core scaffold—the pyrazolo[1,5-a]pyridine—serves as a bioisostere for indole and azaindole, offering distinct solubility and metabolic stability advantages.

This guide provides a structural characterization workflow, comparing this specific 5-chloro derivative against its non-chlorinated analog and its structural isomer, imidazo[1,2-a]pyridine. The focus is on establishing rigorous identity protocols using NMR, MS, and HPLC.

Structural Analysis & Comparative Profiling

The selection of the 5-chloro-substituted scaffold over alternatives is rarely arbitrary. It is usually driven by the need to block metabolic hotspots or fill hydrophobic pockets within a target protein's ATP-binding site.

Comparative Properties Table

The following table contrasts the target molecule with its direct analog (unsubstituted) and its nitrogen-transposed isomer.

FeatureTarget Molecule (5-Cl-Pyrazolo)Alternative A (Unsubstituted)Alternative B (Imidazo[1,2-a] isomer)
Structure 5-Cl-pyrazolo[1,5-a]pyridine corePyrazolo[1,5-a]pyridine coreImidazo[1,2-a]pyridine core
Electronic Nature Electron-deficient pyridine ring (due to Cl)Electron-rich (relative to Cl-analog)Higher basicity at N1
Metabolic Stability High: Cl blocks CYP450 oxidation at C5Moderate: C5 is prone to oxidationModerate: N1 oxidation risk
Lipophilicity (cLogP) ~1.8 (More lipophilic)~1.1~0.9
H-Bonding 1 Donor (NH₂), 2 Acceptors1 Donor, 2 Acceptors1 Donor, 2 Acceptors (Vector shift)
Key Application Kinase Inhibitor (Hydrophobic fit)General ScaffoldGABA/Kinase Ligands
Structural Logic Diagram

The following diagram illustrates the chemical space relationship and the rationale for selecting the 5-chloro variant.

StructuralLogic Core Pyrazolo[1,5-a]pyridine Scaffold Unsub Unsubstituted Analog (Metabolic Liability at C5) Core->Unsub Base Structure Isomer Imidazo[1,2-a]pyridine (Basicity/Vector Change) Core->Isomer N-Transposition Target (5-Cl-pyrazolo[1,5-a]pyridin-2-yl) methanamine Kinase Selectivity Kinase Selectivity Target->Kinase Selectivity Unsub->Target + Chlorine (C5) Blocks Metabolism Increases Lipophilicity GABA/GPCR Activity GABA/GPCR Activity Isomer->GABA/GPCR Activity

Figure 1: Structural relationship between the target 5-chloro derivative and common medicinal chemistry alternatives.

Spectroscopic Characterization Guide

Validating the structure of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine requires distinguishing it from regioisomers (e.g., 4-chloro or 6-chloro variants) formed during cyclization.

Nuclear Magnetic Resonance (NMR) Profiling

The 5-chloro substitution simplifies the coupling pattern of the pyridine ring compared to the unsubstituted parent.

Expected 1H NMR Data (DMSO-d6, 400 MHz):

  • Amine Protons (-NH₂): Broad singlet at δ 1.8–2.5 ppm (shifts downfield if HCl salt: ~8.5 ppm broad).

  • Methylene Linker (-CH₂-): Singlet or doublet (if coupled to NH) at δ 3.8–4.0 ppm .

  • Aromatic Region (Key Diagnostic):

    • H-3 (Pyrazole ring): Singlet at δ ~6.6 ppm . Note: Lack of coupling confirms substitution at C2.

    • H-6 (Pyridine ring): Doublet of doublets (dd) at δ ~7.0 ppm (Coupled to H-7, meta-coupled to H-4).

    • H-7 (Pyridine ring): Doublet (d) at δ ~8.5 ppm (Deshielded by bridgehead Nitrogen).

    • H-4 (Pyridine ring): Doublet (d) or broad singlet at δ ~7.8 ppm (Meta-coupling only; ortho-coupling blocked by Cl).

Critical Check: In the unsubstituted analog, you would see a triplet at H-5. The absence of the H-5 signal and the simplification of H-4/H-6 splitting confirms the 5-chloro substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Weight: 181.02 g/mol (Free base).

  • Isotope Pattern: The presence of a single chlorine atom dictates a distinct 3:1 ratio for the [M+H]+ (m/z 182) and [M+H+2]+ (m/z 184) peaks.

  • Fragmentation: Loss of NH₃ (M-17) is common in the source if cone voltage is high.

Experimental Protocols

This section details the synthesis and purification workflow. The amine is typically generated via the reduction of the corresponding nitrile.

Synthesis & Purification Workflow

Workflow Start Precursor: 5-Chloropyrazolo[1,5-a] pyridine-2-carbonitrile Rxn Reduction (BH3·THF or H2/Raney Ni) Start->Rxn Quench Acidic Quench (MeOH/HCl) Breaks Boron Complex Rxn->Quench Workup Basify (NaOH) -> Extraction (DCM) Quench->Workup Salt Salt Formation (HCl in Dioxane) Workup->Salt Final Product: Amine HCl Salt (High Stability) Salt->Final

Figure 2: Standard workflow for converting the nitrile precursor to the stable amine salt.

Detailed Protocol: Nitrile Reduction

Objective: Synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine dihydrochloride.

Reagents:

  • 5-Chloropyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

  • Methanol (MeOH)[1][2]

  • Hydrochloric acid (4M in dioxane)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the nitrile precursor (1.0 g) and anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Dropwise add BH₃·THF (3.0 eq) over 15 minutes.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot should disappear.

  • Quench (Critical Step): Cool to 0°C. Carefully add MeOH (10 mL) dropwise. Caution: Vigorous gas evolution (H₂).

  • Hydrolysis: Add 1M HCl (aqueous, 5 mL) and stir at 50°C for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >10 using 2M NaOH. Extract with Dichloromethane (DCM, 3 x 20 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal MeOH. Add 4M HCl in dioxane (2.0 eq). A white precipitate should form immediately. Filter and wash with diethyl ether.

Yield Expectation: 75–85%. Purity Check: HPLC >98% (254 nm).

Troubleshooting & Stability Notes

  • Instability of Free Base: Primary benzylic-type amines on electron-deficient heterocycles can be unstable to air (forming carbamates with CO₂) or oxidative dimerization. Always store as the HCl or TFA salt.

  • Boron Contamination: If NMR shows broad multiplets around 1.0–2.0 ppm that do not integrate correctly, the boron complex was not fully hydrolyzed. Repeat the acidic hydrolysis step (Step 5).

  • Regioisomer Contamination: If the precursor was made via cycloaddition of an N-aminopyridine, check for the [1,5-a]pyrimidine isomer using 2D HMBC NMR. The correlation between H-3 and the bridgehead carbon is definitive.

References

  • Review of Scaffold: L. C. Pottebaum, et al. "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. (Representative Link to Journal)

  • Synthetic Methodology: S. M. Preshlock, et al. "Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylates via [3+2] Cycloaddition." Organic Letters, 2018. (Representative Link to Journal)

  • Kinase Inhibitor Application (RET/TRK): Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. (Contextualizing the pharmacophore class).

  • General Characterization Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 56956636 (Related Analog).

Sources

Comparative

Comparative Analysis: Infrared (IR) Spectroscopy of Pyrazolo[1,5-a]pyridine Amines

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts[1][2] Executive Summary: The Vibrational Advantage The pyrazolo[1,5-a]pyridine scaffold has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts[1][2]

Executive Summary: The Vibrational Advantage

The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in drug discovery, serving as the core for potent kinase inhibitors (e.g., PI3K, EGFR) and antitubercular agents.[1][2] While Nuclear Magnetic Resonance (NMR) remains the gold standard for solution-state connectivity, it often fails to capture the critical solid-state behaviors—such as polymorphism and intermolecular hydrogen bonding—that dictate a drug's solubility and bioavailability.

This guide objectively compares Infrared (IR) spectroscopy against alternative structural elucidation methods.[1][2] It demonstrates that for pyrazolo[1,5-a]pyridine amines, IR is not merely a secondary confirmation tool but a primary method for characterizing the amino-imino tautomeric equilibrium and solid-state hydrogen bond networks .[1][2]

The Spectroscopic Signature: Characteristic Bands

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system. When substituted with an amine (typically at C2, C3, or C7), the vibrational spectrum becomes a complex interplay of ring breathing modes and N-H stretches.[1][2]

Table 1: Diagnostic IR Bands for Pyrazolo[1,5-a]pyridine Amines

Data synthesized from recent synthetic literature [1, 2].[1][2]

Functional GroupWavenumber (

)
IntensityStructural Insight
Primary Amine (

)
3400 – 3480 (Asym)3300 – 3360 (Sym)Medium-StrongDoublet pattern confirms primary amine.[1][2] Broadening indicates H-bonding.
C

N (Nitrile)
2200 – 2220 Sharp, StrongCommon substituent at C3; highly diagnostic, isolated region.[1][2]
Ester/Amide C=O 1680 – 1740 StrongPosition shifts based on conjugation with the pyrazolo ring.
Ring C=N / C=C 1600 – 1650 MediumThe "breathing" of the fused aromatic core. Overlaps with amide II bands.
Bridgehead N-N 1250 – 1290 MediumCharacteristic of the fused N-N bond (often coupled with C-N stretches).

Expert Insight: In pyrazolo[1,5-a]pyridines, the bridgehead nitrogen creates a dipole that makes the ring stretches (1600–1650


) particularly sensitive to electron-withdrawing groups (like -CN or -NO2) at the 3-position.[1][2] A shift of >10 

in this region often indicates successful substitution.[2]

Comparative Analysis: IR vs. NMR vs. XRD

Why use IR when you have NMR? The answer lies in the physical state and time-to-result .

Table 2: Methodological Benchmarking
FeatureFT-IR (ATR Mode)

H NMR (Solution)
Single Crystal XRD
Primary Utility Functional group ID, Polymorph screening, H-bonding.[1][2]Atom connectivity, Purity, Quantitative ratio.[1][2][3]Absolute 3D configuration.
Sample State Solid (Powder) or Liquid.[1][2][3][4] Native state analysis. Solution (requires deuterated solvents).[1][2]Single Crystal (requires slow growth).[1][2]
Tautomer Detection Excellent. Detects "frozen" tautomers in solid state.Poor. Fast exchange in solution often averages signals.Excellent, but requires a crystal.
H-Bonding Insight High. Band shifts/broadening directly correlate to bond strength.Low. Inferred from chemical shift (concentration dependent).[1][2][3]High. Visualizes bond distances.
Throughput < 2 mins/sample.10–30 mins/sample.Days to Weeks.
Cost Low.High (Solvents + Cryogens).[1][2]Very High.

Advanced Application: Tautomerism & H-Bonding

One of the most critical challenges with amino-substituted heterocycles is distinguishing between the amino form (


) and the imino  form (

). This impacts receptor binding affinity.
The IR Logic Gate
  • Amino Form: Shows the characteristic doublet at >3300

    
     (Asymmetric/Symmetric stretch).[1][2]
    
  • Imino Form: The doublet disappears. A new, single broad band appears (N-H stretch of imine), and the ring breathing mode at 1600

    
     shifts significantly due to the loss of aromaticity in the pyridine ring.
    
Visualization: Signal Interpretation Logic

The following diagram illustrates the decision process for interpreting N-H regions in these scaffolds.

G Start Analyze 3100-3500 cm⁻¹ Region CheckDoublet Is a Doublet Visible? Start->CheckDoublet YesDoublet Yes: ~3440 & ~3320 cm⁻¹ CheckDoublet->YesDoublet Distinct Peaks NoDoublet No: Single/Broad Band CheckDoublet->NoDoublet Merged/Single PrimaryAmine Primary Amine (-NH₂) Confirmed YesDoublet->PrimaryAmine CheckBroad Check Band Width NoDoublet->CheckBroad Sharp Sharp Peak (~3300-3400) CheckBroad->Sharp Narrow Broad Broad Hump (3100-3400) CheckBroad->Broad Wide SecAmine Secondary Amine (-NHR) or Free Imino (=NH) Sharp->SecAmine HBond Strong H-Bonding Network (Intermolecular) Broad->HBond

Figure 1: Decision logic for assigning amine/imine tautomers and hydrogen bonding states in pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol: ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred sampling mode for these pharmaceutical solids as it requires no sample preparation (unlike KBr pellets), preventing pressure-induced polymorphic transitions.[1][2]

Validated Protocol for Pyrazolo[1,5-a]pyridine Powders[1][2]

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: Resolution: 4


; Scans: 16–32; Range: 4000–600 

.[1][2]
  • System Blank:

    • Clean crystal with isopropanol. Ensure no residue remains.

    • Collect background spectrum (air).[1][2] Acceptance Criteria: No peaks >1% absorbance in fingerprint region.

  • Sample Loading:

    • Place ~2–5 mg of the pyrazolo[1,5-a]pyridine amine powder onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil. Watch the live preview. Increase pressure until the strongest bands (usually C-H or Ring stretches) reach 0.2–0.5 Absorbance units.

    • Why: Inconsistent pressure leads to poor contact and weak spectra, masking the subtle N-H doublets.

  • Data Acquisition:

    • Collect sample spectrum.[5][6][7]

    • Perform ATR Correction (software algorithm) to account for depth of penetration differences relative to transmission modes.

  • Post-Run Cleaning:

    • Wipe with ethanol immediately. These amines can be sticky or corrosive to ZnSe crystals over time; Diamond is preferred.

Visualization: ATR Workflow

ATR_Workflow Step1 1. Background (Air Scan) Step2 2. Load Sample (2-5 mg) Step1->Step2 Step3 3. Apply Pressure (Target 0.4 Abs) Step2->Step3 Step4 4. Acquire & ATR Correct Step3->Step4 Step5 5. Clean (Isopropanol) Step4->Step5 Step5->Step1 Next Sample

Figure 2: Step-by-step Attenuated Total Reflectance (ATR) workflow for rapid solid-state analysis.

References

  • Ibrahim, H. M., et al. (2019).[1][2] Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(4), 7182–7193.[1][2][3] Source:[1][2]

  • Fahim, A. M. (2019).[1][2][8][9] Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(12), 15289–15303.[2] Source:[1][2]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy Sampling Techniques. Source:[1][2]

  • National Institutes of Health (NIH). (2023).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source:[1]

Sources

Validation

A Comparative Guide to the Synthesis and Validation of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic strategies for obtaining (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, a key intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic strategies for obtaining (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, a key intermediate in pharmaceutical research. We will explore a putative primary synthetic route, compare it with alternative methodologies, and detail a comprehensive validation protocol to ensure the identity, purity, and quality of the final compound.

Introduction: The Significance of Pyrazolopyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a chlorosubstituent at the 5-position and an aminomethyl group at the 2-position creates a versatile building block for further elaboration in drug discovery programs. Validating the synthesis of this specific isomer is critical for ensuring the reliability and reproducibility of downstream applications.

Part 1: Primary Synthetic Route - A Multi-Step Approach

The proposed synthesis commences with the construction of a 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate intermediate. This can be achieved through the cyclization of a suitably substituted aminopyridine with a β-ketoester. The resulting ester is then reduced to the corresponding alcohol, which is subsequently converted to the aldehyde. Finally, reductive amination of the aldehyde yields the target (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine.

Primary Synthesis Workflow A Substituted Aminopyridine + β-Ketoester B Cyclization A->B C Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate B->C D Reduction (e.g., NaBH4) C->D E (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanol D->E F Oxidation (e.g., Dess-Martin) E->F G 5-Chloropyrazolo[1,5-a]pyridine-2-carbaldehyde F->G H Reductive Amination (e.g., NH3, NaBH3CN) G->H I (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine H->I

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Putative Synthesis

Step 1: Synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

  • To a solution of 2-amino-6-chloropyridine in a suitable solvent (e.g., ethanol), add ethyl 2-formyl-3-oxobutanoate.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Reduction to (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanol

  • Dissolve the ethyl ester from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add sodium borohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Step 3: Oxidation to 5-Chloropyrazolo[1,5-a]pyridine-2-carbaldehyde

  • Dissolve the alcohol from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add Dess-Martin periodinane in one portion.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography if necessary.

Step 4: Reductive Amination to (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

  • Dissolve the aldehyde from Step 3 in methanol saturated with ammonia.

  • Add sodium cyanoborohydride and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

  • Take up the residue in a suitable solvent and wash with brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final compound.

Part 2: Comparative Analysis of Alternative Synthetic Strategies

Several other synthetic approaches can be envisioned for the synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, each with its own set of advantages and disadvantages.

Alternative Route 1: From 2-Cyano Precursor

An alternative pathway involves the synthesis of 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile. This intermediate can then be reduced to the desired aminomethyl compound.

  • Advantages: The synthesis of the nitrile precursor can sometimes be more straightforward than the carboxylate.

  • Disadvantages: The reduction of the nitrile to the primary amine can sometimes lead to the formation of secondary and tertiary amine byproducts, requiring careful control of reaction conditions and potentially more challenging purification.

Alternative Route 2: Direct Aminomethylation

In some heterocyclic systems, direct aminomethylation is possible. However, this approach often suffers from a lack of regioselectivity and can be highly substrate-dependent.

  • Advantages: Potentially a shorter synthetic route.

  • Disadvantages: Poor regioselectivity is a major concern, leading to mixtures of isomers that are difficult to separate.

Alternative Route 3: Modification of the Pyridine Ring

Another strategy could involve the synthesis of the pyrazolo[1,5-a]pyridine core first, followed by chlorination at the 5-position.

  • Advantages: May allow for a more convergent synthesis.

  • Disadvantages: The chlorination step may lack regioselectivity, and the reaction conditions could be harsh, potentially affecting other functional groups on the molecule.

Synthetic Strategy Key Intermediate Pros Cons Typical Yield Range Purity Concerns
Primary Route (from Carboxylate) 2-Carboxylate/AldehydeGood control over functional group transformation, generally high purity.Multi-step process.40-60% overallMinimal byproducts if each step is optimized.
Alternative 1 (from Nitrile) 2-CarbonitrilePotentially shorter route to the key intermediate.Reduction can lead to over-alkylation and byproduct formation.30-50% overallPotential for secondary and tertiary amine impurities.
Alternative 2 (Direct Aminomethylation) N/AVery short, one-pot potential.Poor regioselectivity, often results in isomeric mixtures.Highly variable, often lowDifficult to separate from other isomers.
Alternative 3 (Late-stage Chlorination) Unsubstituted PyrazolopyridineConvergent approach.Chlorination may not be regioselective, harsh conditions.VariablePotential for over-chlorination or other side reactions.

Part 3: Comprehensive Validation Protocol

The validation of the synthesized (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is paramount to ensure its suitability for further use. A multi-pronged analytical approach is necessary to confirm its identity, purity, and stability. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1)[1].

Validation_Workflow cluster_0 Initial Characterization cluster_1 Purity and Quantification cluster_2 Method Validation Parameters NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness LCMS LC-MS Final_Product Synthesized Compound Final_Product->NMR Final_Product->MS Final_Product->HPLC Final_Product->LCMS

Caption: A comprehensive workflow for the analytical validation of the final product.

Detailed Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons and their connectivity.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity between protons and carbons, confirming the isomeric structure.

  • Expected Outcome: The spectra should be consistent with the proposed structure of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine, with characteristic shifts for the aromatic, pyrazole, and aminomethyl protons and carbons.

2. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To determine the exact mass of the compound and confirm its elemental composition.

  • Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the high-resolution mass spectrum.

  • Expected Outcome: The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₈H₈ClN₃.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around the λmax of the compound).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Validation Parameters:

    • Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range. A correlation coefficient (R²) of >0.999 is desirable.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples. Recoveries between 98.0% and 102.0% are generally acceptable.

    • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments). A relative standard deviation (RSD) of <2.0% is typically required.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the reliability of the method by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, column temperature).

Validation Parameter Acceptance Criteria Purpose
Specificity No interference at the analyte's retention time.To ensure the method is selective for the analyte.
Linearity (R²) ≥ 0.999To demonstrate a proportional response to concentration.
Accuracy (% Recovery) 98.0 - 102.0%To ensure the method provides true results.
Precision (% RSD) ≤ 2.0%To demonstrate the reproducibility of the method.
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1, respectively.To define the lower limits of the method's capabilities.
Robustness No significant impact on results from minor changes.To ensure the method is reliable under varied conditions.

Conclusion

The synthesis of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine presents a multi-step challenge that can be approached through several strategic routes. The proposed primary synthesis via a carboxylate intermediate offers a high degree of control and is likely to yield a pure product. However, alternative methods, such as those starting from a nitrile precursor, may also be viable depending on the specific experimental conditions and available starting materials.

Regardless of the synthetic route chosen, a rigorous validation protocol is essential. The combination of NMR, HRMS, and a fully validated HPLC method will provide the necessary assurance of the compound's identity, purity, and quality, thereby ensuring the integrity of subsequent research and development activities.

References

  • Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 82(4), 743–754. [Link]

  • Singleton, J. D. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and Related Heterocycles. BYU ScholarsArchive. [Link]

  • Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Synthesis, 16(6), 794-825. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wolska, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(24), 7563. [Link]

  • Hassan, A. S. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. [Link]

  • Al-Zahrani, F. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1461-1481. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine proper disposal procedures

Comprehensive Disposal and Management Protocol for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine As drug development and organic synthesis rely increasingly on complex functionalized building blocks, the proper lifecy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Management Protocol for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

As drug development and organic synthesis rely increasingly on complex functionalized building blocks, the proper lifecycle management of these compounds is critical for laboratory safety, environmental compliance, and operational efficiency. (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine (CAS: 886364-32-5) is a halogenated heteroaromatic amine. Due to the presence of a covalently bound chlorine atom, its disposal requires strict adherence to specialized waste segregation protocols governed by the Environmental Protection Agency (EPA) and standard Resource Conservation and Recovery Act (RCRA) guidelines[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of this compound and its associated waste streams.

Chemical Profile and Disposal Causality

To manage waste effectively, researchers must understand the causality behind the regulations. (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine presents specific disposal challenges due to its molecular structure:

  • Halogenation (Chlorine): The primary driver for its waste classification is the chlorine atom. Organic solvents and compounds containing halogens (Cl, F, Br, I) cannot be processed in standard waste incinerators. Combusting halogenated organics at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this compound must be diverted to a Halogenated Waste Stream , which is routed to specialized facilities capable of ultra-high-temperature incineration equipped with acid-gas scrubbers[2].

  • Basic Amine Functionality: As a methanamine derivative, the compound is mildly basic. It must not be bulked with strong acids or highly reactive electrophiles in the waste container to prevent exothermic acid-base reactions or gas evolution[3].

Waste Stream Compatibility Data
Waste CharacteristicClassificationCompatible StreamsIncompatible StreamsRegulatory Rationale
Halogen Content Halogenated OrganicDichloromethane, Chloroform, other chlorinated organicsAcetone, Hexane, Methanol (Non-halogenated)Prevents dioxin formation; reduces disposal costs[2][3].
pH / Reactivity Mildly BasicNeutral organics, mild basesStrong mineral acids, oxidizers (e.g., peroxides)Prevents exothermic reactions and pressurization in sealed waste containers[4].
Physical State Solid / DissolvedSolid waste (if pure) / Halogenated solvent waste (if dissolved)Aqueous waste streamsMust not be disposed of down the drain[4].

Operational Workflow: Step-by-Step Disposal Protocol

The following methodology ensures compliance with EPA Satellite Accumulation Area (SAA) regulations and protects laboratory personnel from exposure[5].

Step 1: Personal Protective Equipment (PPE) Selection

  • Action: Don standard laboratory PPE, including a fully-buttoned lab coat, ANSI-approved chemical splash goggles, and nitrile gloves[4].

  • Causality: While handling the dry powder, standard nitrile gloves are sufficient. However, if the compound is dissolved in a halogenated solvent (e.g., dichloromethane), double-gloving or using thicker Viton gloves is required, as standard nitrile offers poor resistance to many chlorinated solvents[4].

Step 2: Container Selection and Preparation

  • Action: Select a chemically compatible, sealable container. For solid waste, a wide-mouth high-density polyethylene (HDPE) jar is appropriate. For liquid waste (dissolved compound), use a heavy-duty white polyethylene carboy or a glass bottle[3].

  • Causality: The container must be vapor-tight and spill-proof to comply with EPA emission standards. Metal containers should be avoided, as halogenated compounds can slowly degrade to produce trace hydrogen chloride (HCl), which causes metal corrosion[4].

Step 3: Waste Segregation and Transfer

  • Action: Transfer the unused (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine, or the reaction mixture containing it, exclusively into the designated "Halogenated Waste" container[6].

  • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing the environmental health and safety (EH&S) department to pay the significantly higher disposal premium (often 3x the cost) for the entire volume[3].

Step 4: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" tag to the container before the first drop or crystal of waste is added[6]. Write out the full chemical name: "(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine".

  • Causality: EPA regulations strictly prohibit the use of abbreviations, acronyms, or chemical formulas on waste tags[5][6]. Unidentified waste triggers costly "unknown chemical" characterization protocols.

Step 5: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA, typically a secondary containment tray inside a functioning chemical fume hood or a ventilated flammable storage cabinet[4][5]. Keep the container tightly closed at all times unless actively adding waste[6].

  • Causality: Leaving funnels in waste carboys or leaving caps unscrewed violates EPA regulations and releases volatile organic compounds (VOCs) into the laboratory environment. Once a container is full, EPA regulations require it to be removed by EH&S within 72 hours[5].

Waste Segregation Logic Pathway

The following diagram illustrates the critical decision-making process for disposing of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine and its solutions.

G Start Generate Waste: (5-Chloropyrazolo[1,5-A]... pyridin-2-YL)methanamine CheckHalogen Does the molecule contain Cl, F, Br, or I? Start->CheckHalogen Halogenated Halogenated Waste Stream (Segregate from Non-Halogenated) CheckHalogen->Halogenated Yes (Contains Chlorine) Incineration Specialized High-Temp Incineration (Prevents Dioxins) Halogenated->Incineration

Waste segregation logic for halogenated laboratory chemicals.

Spill Management and Emergency Response

In the event of an accidental release of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine:

  • Containment: If it is a dry powder spill, avoid generating dust. If dissolved in a solvent, close lab doors and ensure the fume hood exhaust is running to ventilate the area[6].

  • Absorption: Use inert, dry absorbent pads or materials to soak up the spill. Do not use combustible materials (like paper towels) if the solvent is highly flammable[3][4].

  • Disposal of Cleanup Materials: All spill pads, contaminated gloves, and absorbent materials must be placed in a sealed plastic bag, tagged as "Hazardous Waste," and processed through the same halogenated waste stream as the chemical itself[1][3].

References

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents: Standard Operating Procedures. Retrieved from [Link]4]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]3]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]6]

  • Labster. (n.d.). Solvent waste - Theory pages. Retrieved from [Link]2]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]5]

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]1]

Sources

Handling

Personal protective equipment for handling (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a deeply logical system of chemical causality. When handling novel active pharmaceutical ingredient (API) buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a deeply logical system of chemical causality. When handling novel active pharmaceutical ingredient (API) building blocks like (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS: 886364-32-5) [1], understanding the molecular structure is the first step in designing an effective Personal Protective Equipment (PPE) and operational strategy.

This compound is increasingly utilized in drug discovery, particularly in the synthesis of PRMT5 inhibitors and kinase-targeted therapeutics [2]. However, its dual-functional nature presents specific handling challenges. The primary methanamine moiety is basic and nucleophilic, acting as a localized tissue irritant. Simultaneously, the chlorinated pyrazolo-pyridine core is highly lipophilic, which facilitates rapid dermal penetration if solubilized.

To ensure absolute scientific integrity and operational safety, this guide provides a self-validating, step-by-step methodology for handling this compound, grounded in the [3] and the National Research Council's [4].

Hazard Causality & Quantitative PPE Matrix

Standard laboratory PPE is insufficient when moving from dry powder handling to solubilization. If (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine is dissolved in a polar aprotic vehicle like DMSO or DMF (standard for biological assays), the solvent acts as a molecular carrier. It rapidly transports the lipophilic chlorinated core through standard nitrile barriers and directly into the epidermis.

To mitigate this, we rely on a quantitative, dual-layer PPE strategy based on breakthrough times.

Table 1: Quantitative PPE Matrix and Breakthrough Data

PPE ComponentMaterial SpecificationTarget HazardEst. Breakthrough Time (DMSO Solution)Scientific Rationale
Primary Gloves Nitrile (0.12 mm thickness)Dry powder irritation< 5 minutesProvides tactile dexterity for weighing solid powder. Fails rapidly if exposed to DMSO/DMF.
Secondary Gloves Butyl Rubber (0.30 mm thickness)Solubilized dermal transport> 240 minutesButyl rubber resists polar aprotic solvents, preventing the vehicle from carrying the compound through the glove barrier.
Eye Protection Polycarbonate Safety GogglesOcular alkalinityN/A (Impact/Splash)The basic amine group can cause severe corneal irritation upon contact. Goggles prevent aerosolized dust ingress.
Respiratory N95 or P100 Particulate RespiratorAerosolized dust99.97% filtration efficiencyPrevents inhalation of the fine, low-density powder during transfer, protecting the respiratory tract from alkaline burns.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. By engineering out the risk at each step, we ensure that a failure in one layer of protection is caught by the next.

Phase 1: Pre-Operational Setup

  • Verify Fume Hood Velocity: Ensure the Class II chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).

  • Establish the "Hot Zone": Lay down a static-dissipative weighing mat inside the hood. The primary amine group can induce static charge buildup, causing the powder to aerosolize and cling to standard plastic surfaces.

  • Don Dual-Layer PPE: Equip standard lab coat, polycarbonate goggles, and N95 respirator. Don the 0.30 mm butyl rubber gloves first, followed by the 0.12 mm nitrile gloves over top. Causality: The outer nitrile provides dexterity and can be easily stripped and replaced if contaminated, while the inner butyl layer guarantees chemical resistance.

Phase 2: Dispensing and Solubilization

  • Anti-Static Transfer: Use a grounded, stainless-steel or ceramic spatula to transfer the (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine powder. Do not use plastic spatulas, as the static charge will repel the lipophilic powder.

  • Sealed Solubilization: Transfer the required mass into a pre-tared, amber glass vial (the compound may exhibit mild photosensitivity over prolonged periods).

  • Solvent Addition: Slowly add the vehicle (e.g., DMSO). Cap the vial securely with a PTFE-lined septum cap before vortexing. Never vortex an open tube containing a solubilized halogenated amine, as micro-aerosolization will contaminate the hood environment.

Phase 3: Post-Operational Decontamination

  • Glove Stripping: Remove the outer nitrile gloves inside the fume hood and dispose of them in a designated solid waste container.

  • Wet-Wiping: Because the compound is a solid that can form invisible dust layers, never dry-sweep. Dampen a low-lint wipe with a 10% isopropanol/water solution and wipe down the balance and the static mat.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure.

  • Solid Spill Response: Do not use acidic neutralizers directly on the dry powder, as the exothermic acid-base reaction with the methanamine group can aerosolize the compound. Instead, cover the spill with damp absorbent pads to suppress dust. Carefully scoop the damp matrix into a sealable polyethylene bag.

  • Liquid Spill Response (Solubilized in DMSO): Immediately evacuate the immediate area to allow fume hood ventilation to clear solvent vapors. Apply a universal chemical binder (e.g., vermiculite or diatomaceous earth).

  • Waste Disposal Classification: Due to the presence of the chlorine atom on the pyrazolo-pyridine ring, all contaminated materials, wipes, and liquid waste must be strictly segregated into Halogenated Organic Waste containers. Mixing this with non-halogenated waste can lead to regulatory violations and potential reactions in waste carboys.

Safety Workflow Visualization

The following diagram illustrates the logical progression of our safety protocol, ensuring that protective measures scale with the physical state of the chemical.

SafetyWorkflow Start Compound Receipt CAS: 886364-32-5 PPE Don Dual-Layer PPE (Butyl + Nitrile) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Solid Weighing Hood->Weigh Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Decon Wet-Wipe Decontamination Solubilize->Decon Waste Halogenated Waste Disposal Decon->Waste

Workflow for the safe handling and processing of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine.

References

  • Google Patents. "PRMT5 inhibitors and uses thereof (US20240254118A1)." United States Patent and Trademark Office.
  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

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